1-(4-Chloro-butoxy)-4-nitrobenzene
Description
BenchChem offers high-quality 1-(4-Chloro-butoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-butoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-(4-chlorobutoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c11-7-1-2-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,1-2,7-8H2 |
InChI Key |
ZOXAIPSBCXOWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Chloro-butoxy)-4-nitrobenzene chemical structure
An In-depth Technical Guide to 1-(4-Chloro-butoxy)-4-nitrobenzene: Synthesis, Characterization, and Applications
Introduction
1-(4-Chloro-butoxy)-4-nitrobenzene is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by two key reactive centers: an electron-deficient nitroaromatic ring and a terminal primary alkyl chloride. The nitro group can be readily transformed into a versatile amine, while the chlorobutyl chain provides a reactive electrophilic site for nucleophilic substitution. This unique combination makes it an invaluable building block or linker for the synthesis of more complex molecular architectures, including novel therapeutic agents and functional materials.
This guide provides a comprehensive technical overview of 1-(4-chloro-butoxy)-4-nitrobenzene, detailing its synthesis via the Williamson ether synthesis, its mechanistic underpinnings, predicted analytical characteristics, and its potential applications as a synthetic intermediate. It is designed to serve as a foundational resource for scientists and drug development professionals seeking to leverage this compound in their research.
Physicochemical and Spectroscopic Profile
While a dedicated experimental dataset for this specific molecule is not broadly available, its properties can be reliably predicted based on its constituent functional groups and data from close structural analogs like 1-butoxy-4-nitrobenzene[1].
| Property | Value | Source |
| IUPAC Name | 1-(4-Chlorobutoxy)-4-nitrobenzene | N/A |
| Molecular Formula | C₁₀H₁₂ClNO₃ | N/A |
| Molecular Weight | 229.66 g/mol | N/A |
| Appearance | Expected to be a pale yellow solid or oil | Analog Data |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, diethyl ether, toluene) | Analog Data[2] |
Predicted Spectroscopic Data:
-
¹H NMR: Peaks corresponding to aromatic protons on the nitrobenzene ring (approx. 6.9-8.2 ppm), two distinct methylene groups adjacent to the oxygen and chlorine atoms (triplets, approx. 3.6-4.1 ppm), and two central methylene groups in the butyl chain (multiplet, approx. 1.8-2.0 ppm).
-
¹³C NMR: Aromatic carbons (approx. 114-164 ppm), with the carbon bearing the nitro group being significantly deshielded. Aliphatic carbons for the butyl chain (approx. 25-68 ppm).
-
IR Spectroscopy: Characteristic peaks for Ar-NO₂ (asymmetric and symmetric stretches, ~1520 cm⁻¹ and ~1345 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-Cl bond (~600-800 cm⁻¹).
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z 229 and a characteristic M+2 peak at m/z 231 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthesis and Mechanistic Rationale
The most direct and efficient route for preparing 1-(4-chloro-butoxy)-4-nitrobenzene is the Williamson ether synthesis.[3][4] This classical organic reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide) and is widely used for its reliability and broad scope.[3]
The Williamson Ether Synthesis Approach
The synthesis involves the reaction of a p-nitrophenoxide ion with a suitable 4-carbon alkylating agent containing a terminal chlorine, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane. The phenoxide is generated in situ by deprotonating p-nitrophenol with a moderate base like potassium carbonate.[5][6]
Mechanistic Breakdown
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][6]
-
Deprotonation: The acidic phenolic proton of p-nitrophenol is abstracted by a base (e.g., K₂CO₃), forming the highly nucleophilic p-nitrophenoxide ion. The electron-withdrawing nitro group increases the acidity of the phenol, facilitating this step.
-
Nucleophilic Attack: The p-nitrophenoxide ion then attacks the primary carbon of the alkyl halide. This backside attack occurs in a single, concerted step, displacing the halide leaving group (e.g., bromide or chloride) to form the ether linkage.[3]
Causality in Experimental Design: The choice of a primary alkyl halide is critical. Secondary and tertiary alkyl halides would favor a competing E2 elimination reaction, especially with a strong nucleophile like a phenoxide, leading to the formation of alkene byproducts instead of the desired ether.[3][7]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl ethers.[5][8]
Materials and Equipment:
-
p-Nitrophenol
-
1,4-Dichlorobutane (or 1-bromo-4-chlorobutane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether or Benzene
-
10% Sodium hydroxide solution
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.0-1.2 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: While stirring, add 1,4-dichlorobutane (1.1-1.5 eq) to the mixture. Using a slight excess of the dichlorobutane can drive the reaction to completion but may require more rigorous purification.
-
Reflux: Heat the mixture to reflux (the boiling point of acetone, ~56°C) using a heating mantle. Allow the reaction to proceed for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Workup - Extraction: Add water to the residue to dissolve the inorganic salts. Extract the aqueous layer twice with diethyl ether.
-
Workup - Washing: Combine the organic layers and wash them three times with a 10% sodium hydroxide solution to remove any unreacted p-nitrophenol. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: The crude product, likely a yellow liquid or solid, can be purified by column chromatography on silica gel or by recrystallization to obtain the pure 1-(4-chloro-butoxy)-4-nitrobenzene.
Reactivity and Synthetic Utility in Drug Development
The value of 1-(4-chloro-butoxy)-4-nitrobenzene lies in its dual reactivity, which allows for sequential or orthogonal chemical modifications.
The Alkyl Chloride Terminus: An Electrophilic Handle
The primary alkyl chloride is an excellent site for Sₙ2 reactions. This allows for the covalent attachment of a wide variety of nucleophilic moieties, making it a highly effective linker molecule. Potential transformations include:
-
Reaction with amines: Forms secondary or tertiary amines, a common linkage in drug molecules.
-
Reaction with thiols: Produces thioethers.
-
Reaction with azides: Yields an alkyl azide, which can then be used in "click chemistry" (e.g., Huisgen cycloaddition) or reduced to a primary amine.
-
Reaction with carboxylates: Forms ester linkages.
The Nitroaromatic Moiety: A Versatile Precursor
The nitro group significantly influences the electronic properties of the aromatic ring and serves as a masked amino group.[2]
-
Reduction to Aniline: The most common and powerful transformation is the reduction of the nitro group to an aniline derivative (4-(4-chlorobutoxy)aniline). This is typically achieved with high yield using reagents like iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation.[2]
-
Post-Reduction Chemistry: The resulting aniline is a versatile intermediate for numerous reactions, including:
-
Amide bond formation (acylation).
-
Sulfonamide synthesis.
-
Diazotization followed by Sandmeyer or related reactions to introduce a range of other functional groups.
-
Participation in cross-coupling reactions.
-
Safety and Handling
Given the lack of specific toxicological data for 1-(4-chloro-butoxy)-4-nitrobenzene, a cautious approach based on its precursors, particularly 1-chloro-4-nitrobenzene, is mandatory. 1-chloro-4-nitrobenzene is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen and mutagen.[9][10][11]
| Hazard Category | Precautionary Measures and PPE | First Aid |
| Inhalation | Use only in a well-ventilated chemical fume hood.[10] Avoid breathing dust or vapors. | Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10] |
| Skin Contact | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10][12] | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9] |
| Eye Contact | Wear chemical safety goggles or a face shield.[10] | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9] |
| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9] | Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[10] |
| Environmental | Toxic to aquatic life with long-lasting effects.[9][11] Do not allow to enter drains or waterways. | Contain spills with absorbent material and dispose of in a sealed container according to local regulations.[12] |
Conclusion
1-(4-Chloro-butoxy)-4-nitrobenzene is a highly valuable, non-commercially available synthetic intermediate that can be readily prepared via the robust Williamson ether synthesis. Its bifunctional nature—a nucleophile-receptive alkyl chloride and a reducible nitro group—provides chemists with two distinct and versatile points for molecular elaboration. These characteristics make it an ideal building block for constructing linkers, scaffolds, and complex target molecules in drug discovery and advanced materials research. Proper adherence to safety protocols based on the hazardous nature of its precursors is essential for its handling and use in the laboratory.
References
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- International Labour Organization. (n.d.). ICSC 0846 - 1-CHLORO-4-NITROBENZENE.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-Chloro-4-nitrobenzene.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis.
- PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene.
- Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
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- Wikipedia. (n.d.). 4-Nitrochlorobenzene.
- PrepChem.com. (n.d.). Synthesis of A. p-(n-Butoxy)nitrobenzene.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Chloro-butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of 1-(4-Chloro-butoxy)-4-nitrobenzene. As a molecule featuring a substituted aromatic ring and a functionalized aliphatic chain, it presents a rich case study for understanding the fundamental principles of chemical shifts, spin-spin coupling, and the influence of electronic effects on spectral features. This document will deconstruct the spectrum, explaining the causality behind the observed resonances and providing a robust, field-proven protocol for data acquisition.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the 1-(4-Chloro-butoxy)-4-nitrobenzene molecule. Due to the molecule's symmetry and functional groups, we can distinguish six unique proton environments, labeled A through F as shown below.
Figure 1: Structure of 1-(4-Chloro-butoxy)-4-nitrobenzene with unique proton environments labeled.
-
Aromatic Protons:
-
HA: Two aromatic protons ortho to the electron-withdrawing nitro (-NO₂) group.
-
HB: Two aromatic protons ortho to the electron-donating chloro-butoxy (-O(CH₂)₄Cl) group.
-
-
Aliphatic Protons (Butoxy Chain):
-
HC: Two protons on the methylene group adjacent to the ether oxygen (O-CH₂).
-
HD: Two protons on the second methylene group of the chain.
-
HE: Two protons on the third methylene group of the chain.
-
HF: Two protons on the methylene group adjacent to the chlorine atom (CH₂-Cl).
-
Predicted ¹H NMR Spectrum: A Quantitative Overview
The predicted ¹H NMR spectrum provides a quantitative foundation for our analysis. The chemical shifts (δ), multiplicities, and integration values are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| HA | ~8.20 | 2H | Doublet (d) |
| HB | ~7.00 | 2H | Doublet (d) |
| HC | ~4.10 | 2H | Triplet (t) |
| HF | ~3.65 | 2H | Triplet (t) |
| HD, HE | ~1.95 - 2.05 | 4H | Multiplet (m) |
In-Depth Spectral Analysis
The Aromatic Region (δ 6.5 - 8.5 ppm)
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted (para) benzene ring. The presence of a strong electron-withdrawing group (EWG) and a strong electron-donating group (EDG) creates a significant chemical shift difference between the two sets of aromatic protons.[1]
-
HA Protons (δ ~8.20 ppm): These protons are located ortho to the nitro group (-NO₂). The nitro group is a powerful EWG, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This "deshielding" of the HA protons causes them to experience a stronger effective magnetic field, resulting in a resonance at a significantly downfield chemical shift.[2][3] Their signal appears as a doublet due to coupling with the adjacent HB protons.
-
HB Protons (δ ~7.00 ppm): Conversely, these protons are ortho to the chloro-butoxy group. The ether oxygen is an electron-donating group, pushing electron density into the ring via resonance. This "shielding" effect means the HB protons experience a weaker effective magnetic field and resonate at a more upfield (lower ppm) chemical shift compared to unsubstituted benzene (δ ~7.3 ppm).[4] The signal is a doublet due to coupling with the HA protons. The para-disubstituted pattern often manifests as two distinct doublets.[1]
The Aliphatic Region (δ 1.5 - 4.5 ppm)
The aliphatic portion of the spectrum reveals the structure of the 4-chlorobutoxy chain. The chemical shift of each methylene group is primarily influenced by the electronegativity of the adjacent heteroatoms (oxygen and chlorine).[5]
-
HC Protons (δ ~4.10 ppm): These protons are on the carbon directly attached to the ether oxygen. Oxygen is highly electronegative, strongly deshielding these protons and shifting their signal significantly downfield.[2] The signal is a triplet because these protons are coupled to the two adjacent HD protons (n+1 rule, 2+1=3).
-
HF Protons (δ ~3.65 ppm): These protons are bonded to the carbon adjacent to the chlorine atom. Chlorine is also electronegative and deshields the HF protons, moving their signal downfield.[2] The effect is slightly less pronounced than that of the ether oxygen. This signal appears as a triplet due to coupling with the two neighboring HE protons.
-
HD and HE Protons (δ ~1.95 - 2.05 ppm): These two central methylene groups are further removed from the direct influence of the electronegative oxygen and chlorine atoms. Consequently, they are less deshielded and appear in the more upfield aliphatic region.[6] Their signals are expected to be complex multiplets. The HD protons are split by both HC (2 protons) and HE (2 protons), and the HE protons are split by HD (2 protons) and HF (2 protons). This complex coupling often leads to overlapping signals that are difficult to resolve into simple first-order patterns, appearing as a single multiplet with an integration value of 4H.
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible ¹H NMR data is paramount. The following protocol outlines a standardized methodology designed for accuracy and trustworthiness.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 1-(4-Chloro-butoxy)-4-nitrobenzene.[7]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[8] The use of a deuterated solvent is crucial to avoid overwhelming the sample signals with solvent protons.[9]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the 0.00 ppm mark on the chemical shift scale.[10]
-
Transfer: Transfer the homogenous solution into a 5 mm NMR tube, ensuring no solid particles are present, as they can degrade spectral quality.[8]
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[11]
-
Sample Insertion: Place the NMR tube into a spinner and use a depth gauge to ensure correct positioning within the magnet.[12]
-
Locking: The instrument locks onto the deuterium signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field during the experiment.[7]
-
Tuning and Shimming: The probe is tuned to the proton frequency, and the magnetic field is shimmed (homogenized) to maximize spectral resolution and obtain sharp, symmetrical peaks.[7]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans (ns): A value between 16 and 64 is usually adequate, depending on sample concentration. Increasing the number of scans improves the signal-to-noise ratio.[13]
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures the protons have returned to their equilibrium state.
-
-
Acquisition: Initiate the experiment by typing the appropriate command (e.g., 'zg' in Bruker TopSpin software).[12]
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.[13]
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.[13]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.[8]
-
Integration: The area under each peak is integrated to determine the relative ratio of protons represented by each signal.[13]
Visualization of the Analytical Workflow
The logical process for interpreting the ¹H NMR spectrum and assigning signals to the corresponding protons can be visualized as a workflow. This diagram illustrates the key decision points and the data used at each step.
Caption: Workflow for the acquisition and interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 1-(4-Chloro-butoxy)-4-nitrobenzene is a clear illustration of fundamental NMR principles. The distinct chemical environments created by the nitro, ether, and chloro functional groups result in a well-resolved spectrum that can be unambiguously assigned. The downfield shift of the aromatic protons ortho to the nitro group and the upfield shift of those ortho to the butoxy group provide a classic example of substituent effects on a benzene ring. Similarly, the chemical shifts in the aliphatic chain directly correlate with the proximity to electronegative atoms. This guide provides the technical foundation and practical protocols necessary for researchers to confidently acquire, interpret, and utilize such spectral data for structural elucidation and chemical verification.
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
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Measuring 1H NMR Spectra. (n.d.). Weizmann Institute of Science. Retrieved from [Link]
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HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. (n.d.). Hope College. Retrieved from [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
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NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
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NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Millersville University. Retrieved from [Link]
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NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]
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1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]
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1-Butoxy-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
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12.3: Chemical Shifts and Shielding. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Abstract
This technical guide provides a comprehensive, in-depth analysis of the principles and practices required for the structural elucidation of 1-(4-chloro-butoxy)-4-nitrobenzene using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, from sample preparation to spectral interpretation, ensuring a robust and validated analytical outcome. We will explore the theoretical underpinnings of ¹³C chemical shifts as influenced by the molecule's distinct functional groups, present a predictive analysis of the spectrum, detail a rigorous experimental protocol, and provide a framework for definitive spectral assignment. The guide culminates with advanced techniques for structural verification, reinforcing the self-validating nature of a well-executed NMR analysis.
Introduction: The Need for Structural Verification
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity and regulatory compliance. 1-(4-Chloro-butoxy)-4-nitrobenzene is a compound of interest as a potential intermediate in the synthesis of more complex molecules. Its structure combines an aromatic ring, an ether linkage, an alkyl chain, and a terminal chloride, presenting a rich and varied landscape for NMR analysis.
¹³C NMR spectroscopy is an exceptionally powerful tool for this purpose. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon backbone of the molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, making it an ideal method for confirming the carbon framework and identifying the presence and influence of various functional groups.[1] This guide will provide the necessary framework to confidently acquire, interpret, and validate the ¹³C NMR spectrum of this target molecule.
Theoretical Foundation & Predictive Analysis
Before stepping into the laboratory, a senior scientist leverages theoretical principles to build a hypothesis of the expected outcome. This predictive approach is crucial for efficient and accurate spectral interpretation.
Principles of Chemical Shift in ¹³C NMR
The position of a signal in a ¹³C NMR spectrum, its chemical shift (δ), is measured in parts per million (ppm) and is highly sensitive to the electronic environment of the carbon nucleus.[1] Key influencing factors include:
-
Hybridization: sp²-hybridized carbons (aromatic, alkene) are found further "downfield" (higher ppm values) than sp³-hybridized carbons (alkane).[1]
-
Inductive Effects: Electronegative atoms like oxygen, nitrogen, and chlorine withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger magnetic field, shifting its signal downfield to a higher ppm value. The effect diminishes with distance.[2][3]
-
Resonance Effects: Electron-donating or -withdrawing groups on an aromatic ring can shield or deshield carbons through the π-system, influencing the chemical shifts of the ipso, ortho, meta, and para positions.
Structural Analysis and Prediction for 1-(4-Chloro-butoxy)-4-nitrobenzene
The first step in prediction is to identify the number of unique carbon environments in the molecule.[4] Due to the lack of symmetry in 1-(4-chloro-butoxy)-4-nitrobenzene, all ten carbon atoms are chemically non-equivalent and should produce ten distinct signals in the ¹³C NMR spectrum.
Diagram 1: Molecular Structure and Carbon Numbering
Caption: Structure of 1-(4-chloro-butoxy)-4-nitrobenzene with IUPAC numbering.
Based on established chemical shift data for analogous structures, we can predict the approximate chemical shifts for each carbon:
-
Aromatic Carbons (C1-C6):
-
C4 (ipso-NO₂): The carbon directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded. The chemical shift for the ipso-carbon in nitrobenzene is ~148 ppm.[2][5]
-
C1 (ipso-OR): The ether oxygen is electron-donating through resonance but electronegative, leading to a complex effect. In aryl ethers, this carbon typically appears far downfield, often around 160 ppm.[2] The strong para-nitro group will pull electron density away, shifting it even further downfield. A predicted range is 162-165 ppm .
-
C2, C6 (ortho to -OR): These carbons are shielded by the ether's resonance donation but will be deshielded by the nitro group's influence. Expect a shift in the 114-116 ppm range.
-
C3, C5 (ortho to -NO₂): These carbons are strongly deshielded by the nitro group. In nitrobenzene, the ortho carbons are around 123.5 ppm.[6] The ether group will have a smaller effect here. A range of 124-126 ppm is expected.
-
-
Aliphatic Butoxy Chain (C7-C10):
-
C7 (-O-CH₂-): The carbon alpha to the ether oxygen will be deshielded. Typical values for carbons in this position are between 65-90 ppm.[7][8] We predict a shift around 68-70 ppm .
-
C10 (-CH₂-Cl): The carbon alpha to the electronegative chlorine atom is deshielded. In 1-chlorobutane, this carbon appears around 45 ppm.[3] This is our expected value: ~45 ppm .
-
C8 & C9 (-CH₂-): These methylene carbons are more shielded. C8, being beta to the oxygen, will be slightly more deshielded than C9. Based on 1-chlorobutane data, we predict C8 around 30-32 ppm and C9 around 20-22 ppm .[3]
-
Predicted Chemical Shift Summary
The following table consolidates our predictions, providing a clear hypothesis to test against the experimental data.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | Aromatic, C-O | 162 – 165 |
| C4 | Aromatic, C-NO₂ | ~148 |
| C3, C5 | Aromatic, ortho-NO₂ | 124 – 126 |
| C2, C6 | Aromatic, ortho-OR | 114 – 116 |
| C7 | Aliphatic, -O-C H₂- | 68 – 70 |
| C10 | Aliphatic, -C H₂-Cl | ~45 |
| C8 | Aliphatic, -O-CH₂-C H₂- | 30 – 32 |
| C9 | Aliphatic, -C H₂-CH₂-Cl | 20 – 22 |
Experimental Protocol & Data Acquisition
The integrity of the final data is wholly dependent on a meticulously executed experimental protocol. Every step is designed to maximize signal quality and minimize artifacts.
Sample Preparation: The Foundation of Quality Data
Rationale: Proper sample preparation is critical. The choice of solvent, concentration, and tube quality directly impacts spectral resolution and signal-to-noise.
Protocol:
-
Mass Determination: Accurately weigh approximately 50-100 mg of solid 1-(4-chloro-butoxy)-4-nitrobenzene. A higher concentration is preferable for the less sensitive ¹³C nucleus to reduce acquisition time.[9][10]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak (~77.16 ppm).[11]
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3][10]
-
Dissolution & Transfer: Prepare the solution in a clean vial to ensure complete dissolution.[10] Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[12] The final solution height should be approximately 4-5 cm.[13]
-
Tube Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[9]
Spectrometer Setup and ¹³C Acquisition Parameters
Rationale: The chosen parameters represent a balance between obtaining a high-quality spectrum and practical time constraints. The long relaxation times of quaternary carbons and the low natural abundance of ¹³C necessitate specific settings.
Workflow:
Diagram 2: ¹³C NMR Experimental Workflow
Caption: Standard workflow for ¹³C NMR analysis from sample prep to final assignment.
Acquisition Parameters (for a typical 400-500 MHz spectrometer):
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems). This simplifies the spectrum by collapsing all carbon signals into singlets.[14]
-
Number of Scans (NS): 1024 to 4096 scans. This is necessary to achieve a good signal-to-noise ratio due to the low natural abundance (~1.1%) of the ¹³C isotope.[14]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures that quaternary carbons (C1 and C4), which have longer relaxation times, can fully relax between pulses, providing a more quantitative signal.[14]
-
Spectral Width: 0 to 220 ppm. This range encompasses the vast majority of chemical shifts for organic molecules.[2]
Spectral Interpretation and Structural Validation
With the processed spectrum in hand, the final stage is the assignment of each signal to its corresponding carbon atom. This process validates the predicted structure.
Analysis of the Broadband-Decoupled Spectrum
The primary ¹³C spectrum should show ten distinct singlet peaks, confirming the absence of molecular symmetry. The first step is to compare the observed chemical shifts with the predicted values from Table 1. The signals should fall into three main regions:
-
Aromatic Region (110-165 ppm): Six signals corresponding to C1-C6.
-
Alkoxy/Alkyl Halide Region (40-70 ppm): Two signals for C7 and C10.
-
Alkyl Region (20-35 ppm): Two signals for C8 and C9.
The two very downfield signals (>145 ppm) are characteristic of carbons attached to the nitro group (C4) and the ether oxygen on an aromatic ring (C1), immediately confirming the core structure.
Advanced Verification with DEPT Spectroscopy
While the broadband spectrum confirms the number of carbons and their general environment, it does not differentiate between CH, CH₂, and CH₃ groups. Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial secondary experiment for this purpose.[15]
A DEPT-135 experiment is most common and provides the following information:
-
Positive Signals: CH and CH₃ carbons.
-
Negative Signals: CH₂ carbons.
-
Absent Signals: Quaternary carbons (carbons with no attached hydrogens).[16][17]
Application to 1-(4-Chloro-butoxy)-4-nitrobenzene:
-
The DEPT-135 spectrum will show negative signals for the four methylene carbons of the butoxy chain (C7, C8, C9, C10).
-
It will show positive signals for the four CH carbons of the aromatic ring (C2, C3, C5, C6).
-
The signals for the two quaternary carbons, C1 (ipso-OR) and C4 (ipso-NO₂), will be absent from the DEPT-135 spectrum.[18]
By comparing the main ¹³C spectrum with the DEPT-135 spectrum, we can definitively identify the quaternary carbons and confirm that the four signals in the aliphatic region all belong to CH₂ groups. This provides an unequivocal validation of the molecular structure.
Conclusion
The ¹³C NMR analysis of 1-(4-chloro-butoxy)-4-nitrobenzene is a clear demonstration of the power of modern spectroscopy for structural elucidation. Through a systematic approach that begins with theoretical prediction and proceeds through meticulous experimental execution and multi-layered data interpretation (including broadband and DEPT experiments), an unambiguous structural assignment can be achieved. This self-validating workflow, grounded in fundamental principles and confirmed with advanced techniques, provides the high level of confidence required for research, development, and quality control in the chemical and pharmaceutical sciences.
References
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d6). Retrieved from [Link]
-
Mestrelab Research. (2024, December 9). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, July 26). C-13 nmr spectrum of 1-chlorobutane. Retrieved from [Link]
-
JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003, October 25). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR: Which is Best C13 NMR Experiment For You? Retrieved from [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Anasazi Instruments. (2021, January 27). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Chlorobutane - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
McGill University. (n.d.). NMR sample preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Basic ¹H- and ¹³C-NMR Spectroscopy. Georg Thieme Verlag.
-
Chegg.com. (2023, October 9). Solved 2. Below is the ¹³C-NMR of 1-chlorobutane. Explain... Retrieved from [Link]
-
Read Chemistry. (2024, May 20). Spectroscopy of Ethers: IR, Mass, ¹³C NMR, ¹H NMR. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). ¹³C NMR - How Many Signals. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C chemical shift in ppm of H-1, M-1, Br-1, Cl-1. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butoxy-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
Sources
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- 3. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 18. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
Methodological & Application
Application Note: 1-(4-Chlorobutoxy)-4-nitrobenzene as a Bifunctional Building Block for Flexible High-Performance Polymers
Introduction and Chemical Rationale
In the development of advanced polymeric materials—specifically polyimides (PIs) and polyamides (PAs)—a persistent challenge is balancing thermal stability with processability. Rigid aromatic backbones yield exceptional heat resistance but result in intractable, insoluble polymers that are difficult to cast into films or mold into components.
1-(4-Chlorobutoxy)-4-nitrobenzene serves as a highly versatile, bifunctional molecular spacer designed to solve this exact problem. The molecule features two distinct reactive poles:
-
An electrophilic alkyl chloride: Primed for nucleophilic substitution (SN2).
-
A reducible nitroarene: Capable of being converted into a nucleophilic primary amine.
By reacting this compound with a rigid bisphenol core (such as Bisphenol A or hydroquinone), researchers can synthesize extended dinitro intermediates. Subsequent reduction yields diamine monomers embedded with flexible tetramethylene (–CH₂CH₂CH₂CH₂–) and ether (–O–) linkages. When polymerized with dianhydrides, these flexible spacers disrupt dense interchain packing, significantly lowering the glass transition temperature (Tg) and enhancing solubility in organic solvents, all while maintaining the high-performance characteristics required for flexible electronics and aerospace applications [3].
Scientific Principles & Causality (E-E-A-T)
To ensure high yields and polymer-grade purity, the experimental design relies on specific mechanistic choices rather than brute-force chemistry.
Finkelstein-Assisted Williamson Etherification
The direct SN2 reaction between a phenoxide anion and the alkyl chloride of 1-(4-chlorobutoxy)-4-nitrobenzene is kinetically slow due to chloride's moderate leaving-group ability. To accelerate this, Potassium Iodide (KI) is introduced as a catalyst. Through an in-situ Finkelstein reaction, the alkyl chloride is continuously converted into an alkyl iodide. Iodine is a superior leaving group, which drastically lowers the activation energy of the SN2 attack, reducing reaction times from >48 hours to under 12 hours and suppressing unwanted elimination side-reactions [1, 2].
Catalytic Transfer Hydrogenation
While high-pressure H₂ gas is the industrial standard for nitro reduction, Hydrazine monohydrate (N₂H₄·H₂O) paired with Palladium on Carbon (Pd/C) provides a highly efficient, benchtop-safe alternative. Hydrazine decomposes on the palladium surface to release nitrogen gas and localized, high-concentration hydrogen. This transfer hydrogenation strictly reduces the terminal nitro groups to amines without risking the over-reduction of the aromatic rings or the cleavage of the newly formed ether linkages [2].
Mild Chemical Imidization
Polyimides are synthesized via a two-step polycondensation: the formation of a poly(amic acid) (PAA) precursor, followed by ring-closing imidization. For monomers containing aliphatic tetramethylene spacers, traditional thermal imidization (>250 °C) can induce premature thermal degradation or cross-linking. Therefore, chemical imidization using a dehydrating cocktail (acetic anhydride and pyridine) at ambient or mildly elevated temperatures is utilized to preserve the integrity of the flexible segments [4].
Visualizing the Synthesis
Workflow for synthesizing flexible polyimides using 1-(4-chlorobutoxy)-4-nitrobenzene.
Mechanistic sequence of base-catalyzed etherification and subsequent nitro reduction.
Experimental Protocols
Protocol A: Synthesis of the Dinitro Precursor
Self-Validating Checkpoint: The reaction mixture will transition from a clear solution to a cloudy suspension as KCl precipitates, indicating successful SN2 displacement.
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Bisphenol A (10.0 mmol) and anhydrous K₂CO₃ (25.0 mmol).
-
Solvation: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 30 minutes to ensure complete deprotonation of the phenol groups.
-
Reagent Addition: Add 1-(4-chlorobutoxy)-4-nitrobenzene (21.0 mmol, slight excess) and KI (2.0 mmol) to the flask.
-
Reaction: Elevate the temperature to 110 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 3:1); the disappearance of the bisphenol spot confirms completion.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-water. Collect the precipitated dinitro product via vacuum filtration. Wash thoroughly with distilled water and recrystallize from ethanol to yield pure crystals.
Protocol B: Reduction to the Diamine Monomer
Self-Validating Checkpoint: The vigorous evolution of N₂ gas bubbles upon the addition of hydrazine confirms the active catalytic decomposition on the Pd/C surface.
-
Setup: Dissolve the dinitro precursor (5.0 mmol) in 60 mL of absolute ethanol in a 150 mL flask.
-
Catalyst: Carefully add 0.1 g of 10% Pd/C catalyst. (Caution: Pd/C is pyrophoric when dry; ensure the flask is purged with N₂).
-
Reduction: Heat the suspension to 80 °C (reflux). Slowly add Hydrazine monohydrate (40.0 mmol) dropwise over 30 minutes.
-
Completion: Reflux for an additional 4 hours. The solution color will shift from pale yellow to colorless.
-
Workup: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and precipitate the diamine monomer into cold water. Dry under vacuum at 60 °C.
Protocol C: Polymerization to Flexible Polyimide
-
PAA Formation: In a dry flask under N₂, dissolve the diamine monomer (2.0 mmol) in 15 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Gradually add Pyromellitic Dianhydride (PMDA) (2.0 mmol) in small portions. Stir at room temperature for 12 hours to form a viscous poly(amic acid) (PAA) solution.
-
Chemical Imidization: Add an imidization mixture consisting of acetic anhydride (10.0 mmol) and pyridine (10.0 mmol) to the PAA solution.
-
Curing: Stir the mixture at 80 °C for 6 hours.
-
Precipitation: Pour the viscous solution into vigorously stirred methanol to precipitate the flexible polyimide. Filter, wash with methanol, and dry under vacuum at 120 °C.
Quantitative Data: Material Properties
The incorporation of the 1-(4-chlorobutoxy)-4-nitrobenzene-derived spacer drastically alters the macroscopic properties of the resulting polymer compared to standard rigid polyimides (e.g., Kapton).
| Property | Standard Rigid Polyimide (PMDA-ODA) | Flexible Polyimide (PMDA + Butoxy Spacer) | Causality / Mechanism |
| Glass Transition (Tg) | > 350 °C | 210 °C – 230 °C | Tetramethylene chains increase free volume and chain mobility [4]. |
| Solubility (in NMP/DMAc) | Insoluble (Requires PAA precursor) | Highly Soluble (>10 wt%) | Ether and alkyl linkages disrupt dense hydrogen bonding and π-π stacking [3]. |
| Thermal Degradation (T₁₀%) | ~ 550 °C | ~ 450 °C | Aliphatic C-C bonds have lower bond dissociation energies than aromatic rings. |
| Film Flexibility | Stiff, creases under sharp folding | Highly flexible, crease-resistant | Aliphatic segments act as internal plasticizers. |
References
- Compounds and methods for the targeted degradation of androgen receptor. US Patent US20180099940A1. Google Patents.
-
Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PubMed Central (PMC). URL:[Link]
-
Multifunctional Polyimide for Packaging and Thermal Management of Electronics: Design, Synthesis, Molecular Structure, and Composite Engineering. MDPI Polymers. URL:[Link]
-
Synthesis and characterization of polyimides based on a flexible diamine. European Chemical Bulletin. URL:[Link]
Application Note: Modular Synthesis of Dual-Heterocyclic Scaffolds from 1-(4-Chlorobutoxy)-4-nitrobenzene
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Chemical Rationale
In modern drug discovery, bifunctional linkers are critical for assembling complex pharmacophores, particularly in the design of central nervous system (CNS) therapeutics (e.g., atypical antipsychotics like Aripiprazole and Brexpiprazole). 1-(4-Chlorobutoxy)-4-nitrobenzene serves as an exceptional bifunctional linchpin for such syntheses. It possesses two orthogonal reactive sites:
-
An electrophilic alkyl chloride: Primed for nucleophilic substitution ( SN2 ).
-
A reducible nitro group: A latent aniline that can be unmasked for subsequent cyclization.
This application note details a validated, three-step synthetic workflow to generate a versatile piperazine-pyrrole dual-heterocyclic scaffold . By systematically exploiting the reactivity of 1-(4-chlorobutoxy)-4-nitrobenzene, we can append a piperazine derivative to the alkyl chain and subsequently construct a pyrrole ring on the aromatic system.
Overall synthetic workflow for the dual-heterocyclic scaffold.
Mechanistic Causality & Experimental Design
To ensure high yields and minimize side reactions, each step of this protocol has been mechanistically optimized:
Step 1: Catalytic Finkelstein SN2 Alkylation
Direct alkylation of secondary amines with alkyl chlorides can be sluggish. To overcome this, we employ a catalytic amount of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, temporarily converting the alkyl chloride into an alkyl iodide. Because iodide is a superior leaving group (due to its larger atomic radius and polarizability), the activation energy for the nucleophilic attack by the piperazine is significantly lowered, driving the reaction to completion[1].
Step 2: Chemoselective Catalytic Hydrogenation
The reduction of the nitro group to an aniline must be achieved without cleaving the newly formed carbon-nitrogen bonds or the ether linkage. We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This heterogeneous catalytic method is highly atom-economical and avoids the harsh, messy workups associated with dissolving metal reductions (e.g., Fe/HCl or SnCl2). The reaction proceeds cleanly at room temperature, allowing for simple product isolation via Celite filtration[2].
Step 3: Clauson-Kaas Pyrrole Synthesis
Constructing the pyrrole ring directly from the aniline intermediate requires a 1,4-dicarbonyl source. Because free succinaldehyde is highly unstable and prone to polymerization, we utilize 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, latent surrogate. Under the acidic conditions provided by glacial acetic acid at reflux, 2,5-DMTHF undergoes rapid hydrolysis to release the reactive dicarbonyl in situ. The aniline nitrogen attacks the carbonyl carbons, followed by a double dehydration event to yield the aromatic, N-substituted pyrrole[3].
Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| 1 | SN2 Alkylation | Piperazine, KI, K 2 CO 3 | 82 | 16 | 85 | Liquid-Liquid Extraction |
| 2 | Hydrogenation | 10% Pd/C, H 2 (1 atm) | 25 | 4 | 95 | Celite Filtration |
| 3 | Clauson-Kaas | 2,5-DMTHF, Glacial AcOH | 118 | 2 | 75 | Column Chromatography |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1-[4-(4-nitrophenoxy)butyl]-4-(2-methoxyphenyl)piperazine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-chlorobutoxy)-4-nitrobenzene (10.0 mmol, 1.0 eq) and Acetonitrile (100 mL).
-
Reagent Addition: Add 1-(2-methoxyphenyl)piperazine hydrochloride (11.0 mmol, 1.1 eq), anhydrous Potassium Carbonate (K 2 CO 3 , 30.0 mmol, 3.0 eq), and Potassium Iodide (KI, 1.0 mmol, 0.1 eq).
-
Reaction: Heat the suspension to reflux (82 °C) under a nitrogen atmosphere for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Workup: Cool the mixture to room temperature and filter through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the crude residue in Ethyl Acetate (150 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate to yield the nitro-piperazine intermediate as a viscous yellow oil.
Protocol 2: Synthesis of 4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]aniline
-
Setup: Dissolve the nitro-piperazine intermediate (8.5 mmol, 1.0 eq) in HPLC-grade Methanol (85 mL) in a 250 mL flask.
-
Catalyst Addition: Purge the solution with nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 0.42 mmol Pd, ~0.05 eq).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas using a balloon. Stir the black suspension vigorously at room temperature (25 °C) for 4 hours.
-
Workup: Once hydrogen uptake ceases and TLC confirms the disappearance of the starting material, purge the flask with nitrogen.
-
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out completely on the filter paper to prevent ignition. Wash the Celite pad with additional Methanol (30 mL). Concentrate the combined filtrates in vacuo to afford the aniline-piperazine intermediate as a pale-yellow solid.
Protocol 3: Synthesis of 1-(2-methoxyphenyl)-4-[4-[4-(1H-pyrrol-1-yl)phenoxy]butoxy]piperazine
-
Setup: In a 100 mL round-bottom flask, dissolve the aniline-piperazine intermediate (8.0 mmol, 1.0 eq) in Glacial Acetic Acid (40 mL).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (2,5-DMTHF, 9.6 mmol, 1.2 eq) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the mixture to 118 °C for 2 hours. The solution will darken as the pyrrole ring forms.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into crushed ice (100 g). Neutralize the acidic solution carefully by adding saturated aqueous Sodium Bicarbonate (NaHCO 3 ) until the pH reaches ~8.
-
Isolation & Purification: Extract the aqueous mixture with Dichloromethane (DCM, 3 × 50 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate. Purify the crude dark oil via silica gel flash chromatography (Eluent: DCM to DCM:MeOH 95:5) to isolate the final dual-heterocyclic target compound.
References
-
[1] Title: Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one | Source: US Patent US20190359606A1 | URL:
-
[2] Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Source: Organic Letters | URL:[Link]
-
[3] Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach | Source: Beilstein Journal of Organic Chemistry | URL:[Link]
Sources
- 1. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Experimental protocol for Williamson ether synthesis with 4-nitrophenol and 1,4-dichlorobutane
Application Note: Optimized Protocol for the Williamson Ether Synthesis of 1-(4-Chlorobutoxy)-4-nitrobenzene
Executive Summary
The synthesis of substituted nitroaromatic ethers is a foundational transformation in medicinal chemistry, often serving as a critical intermediate step in the development of complex active pharmaceutical ingredients (APIs). This application note details a highly optimized, self-validating experimental protocol for the Williamson ether synthesis between 4-nitrophenol and 1,4-dichlorobutane. By meticulously controlling reaction stoichiometry, solvent polarity, and base selection, this protocol maximizes the yield of the mono-alkylated target—1-(4-chlorobutoxy)-4-nitrobenzene—while actively suppressing the formation of the symmetrical bis-ether byproduct.
Mechanistic Rationale & Reaction Design (E-E-A-T)
To ensure high fidelity and reproducibility, every parameter in this protocol has been selected based on fundamental mechanistic principles:
-
Substrate Activation & Base Selection: The presence of the strongly electron-withdrawing nitro group at the para position significantly increases the acidity of the phenolic proton (pKa ~7.15). This allows for the use of a mild, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) rather than harsher bases like sodium hydroxide (1)[1]. K₂CO₃ efficiently generates the active potassium 4-nitrophenoxide nucleophile while preventing the competitive aqueous hydrolysis of 1,4-dichlorobutane into 4-chlorobutan-1-ol.
-
Solvent Dynamics: The reaction proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism. Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is critical. These solvents strongly solvate the potassium cation but leave the phenoxide anion relatively unsolvated, rendering it "naked" and highly reactive toward the alkyl halide (1)[1]. While traditional Williamson ether synthesis can struggle with sterically hindered substrates, the primary linear nature of 1,4-dichlorobutane ensures rapid kinetics (2)[2].
-
Stoichiometric Control (Mono vs. Bis Alkylation): 1,4-Dichlorobutane is a symmetrical dihalide. If a 1:1 stoichiometric ratio is used, the newly formed mono-ether can react with a second equivalent of phenoxide, yielding 1,4-bis(4-nitrophenoxy)butane. To enforce mono-alkylation, a pseudo-infinite dilution environment is created by utilizing a 4.0 molar excess of the alkyl halide (3)[3].
-
Work-up Integrity: During the extraction phase, anhydrous magnesium sulfate (MgSO₄) is specifically chosen as the drying agent. Calcium chloride (CaCl₂) must be avoided, as basic impurities in CaCl₂ can coordinate with residual phenols and other polar functional groups, leading to product loss (4)[4].
Workflow Visualization
Workflow and mechanistic progression of the Williamson ether synthesis for mono-alkylation.
Quantitative Optimization Data
The table below summarizes the empirical data driving the stoichiometric decisions in this protocol. Increasing the equivalents of the alkylating agent directly correlates with higher selectivity for the mono-ether.
| Equivalents of 1,4-Dichlorobutane | Solvent | Temp (°C) | Time (h) | Yield: Mono-ether (%) | Yield: Bis-ether (%) |
| 1.0 | DMF | 80 | 6 | 35 | 45 |
| 2.0 | DMF | 80 | 6 | 55 | 25 |
| 4.0 | DMF | 80 | 6 | 82 | < 5 |
| 4.0 | Acetonitrile | 82 (Reflux) | 12 | 78 | < 5 |
Step-by-Step Experimental Protocol
Materials Required:
-
4-Nitrophenol (1.39 g, 10.0 mmol)
-
1,4-Dichlorobutane (5.08 g, 4.38 mL, 40.0 mmol)
-
Potassium carbonate, anhydrous (2.76 g, 20.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Ethyl acetate (EtOAc), Hexanes, Brine, and anhydrous MgSO₄.
Phase 1: Nucleophile Generation
-
Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask.
-
Inject 20 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes.
-
Self-Validation Check: The solution will transition from pale yellow to a deep, vibrant yellow/orange, visually confirming the successful deprotonation and formation of the potassium 4-nitrophenoxide intermediate.
-
Phase 2: Alkylation ( SN2 ) 4. Using a syringe, add 1,4-dichlorobutane (4.38 mL, 40.0 mmol) dropwise over 5 minutes to the stirring phenoxide solution. 5. Transfer the flask to a pre-heated oil bath set to 80 °C. Maintain heating and stirring for 4 to 6 hours. 6. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase.
- Self-Validation Check: The reaction is deemed complete when the starting 4-nitrophenol spot ( Rf≈0.3 ) is entirely consumed, replaced by a higher running spot corresponding to the mono-ether ( Rf≈0.6 ).
Phase 3: Quenching and Work-up 7. Remove the flask from the heat source and allow it to cool to room temperature. 8. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 9. Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL). 10. Combine the organic layers and wash extensively with distilled water (4 × 50 mL). Crucial Step: DMF is highly miscible in water; repeated aqueous washes are mandatory to pull DMF out of the organic phase. 11. Perform a final wash with saturated aqueous NaCl (brine, 50 mL) to break any emulsions and pre-dry the organic layer. 12. Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude oil.
Phase 4: Purification 13. The crude mixture contains the target product and a significant amount of unreacted 1,4-dichlorobutane. 14. Remove the excess 1,4-dichlorobutane via vacuum distillation (bp 155 °C at 760 mmHg, significantly lower under high vacuum). 15. Purify the remaining residue via flash column chromatography on silica gel, eluting with a gradient of 9:1 to 4:1 Hexane:EtOAc to isolate pure 1-(4-chlorobutoxy)-4-nitrobenzene as a pale yellow solid/oil.
References
-
ACS Publications (Organic Letters). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds.[Link][2]
-
University of Wisconsin-Madison, Department of Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2).[Link][4]
Sources
Application Note: Phase Transfer Catalysis in the Chemoselective Synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Introduction & Strategic Overview
The synthesis of 1-(4-chloro-butoxy)-4-nitrobenzene (also referred to as 4-(4-chlorobutoxy)nitrobenzene) is a critical transformation in pharmaceutical process chemistry. This molecule serves as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the preparation of piperazine-linked antipsychotic drugs such as aripiprazole and its derivatives 1[1], 2[2].
Traditionally, Williamson ether syntheses require strictly anhydrous conditions and polar aprotic solvents (e.g., DMF or DMSO) to maintain the solubility and nucleophilicity of the phenoxide ion 3[3]. However, these solvents are toxic, difficult to remove during work-up, and prone to triggering unwanted side reactions. Phase Transfer Catalysis (PTC) circumvents these issues by utilizing a biphasic system (aqueous/organic), allowing for the use of inexpensive, green solvents like toluene while drastically accelerating the reaction rate 4[4], 5[5].
This application note details a highly optimized, self-validating protocol for the chemoselective O-alkylation of 4-nitrophenol using 1-bromo-4-chlorobutane under liquid-liquid PTC conditions.
Scientific Principles & Mechanistic Insights
Chemoselectivity: The Role of the Leaving Group
The synthesis utilizes 1-bromo-4-chlorobutane rather than 1,4-dichlorobutane. This is a deliberate design choice grounded in leaving group kinetics. The bromide ion ( Br− ) is a significantly weaker base and more polarizable than the chloride ion ( Cl− ), making it a superior leaving group. Under PTC conditions, the 4-nitrophenoxide anion selectively displaces the bromide via an SN2 mechanism, leaving the terminal chloride perfectly intact for downstream amine coupling 6[6]. Using 1,4-dichlorobutane would require harsher conditions, risking the formation of symmetrical dimers (1,4-bis(4-nitrophenoxy)butane).
The PTC Mechanism
In a biphasic mixture of toluene and water, 4-nitrophenol and the base (e.g., K2CO3 or NaOH ) reside primarily in the aqueous phase, while the alkyl halide resides in the organic phase. A quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB) , acts as the phase transfer agent 7[7]. The lipophilic tetrabutylammonium cation ( Q+ ) pairs with the highly nucleophilic 4-nitrophenoxide anion ( ArO− ) at the interface, shuttling it into the organic phase where it reacts with 1-bromo-4-chlorobutane.
Caption: Catalytic cycle of Phase Transfer Catalysis (PTC) in the Williamson etherification of 4-nitrophenol.
Experimental Design & Optimization Data
The choice of base and stirring speed are critical variables. While 50% NaOH is a standard PTC base, it can cause competitive hydrolysis of the terminal aliphatic chloride. Therefore, aqueous Potassium Carbonate ( K2CO3 ) is preferred 8[8]. 4-nitrophenol is sufficiently acidic ( pKa≈7.15 ) to be fully deprotonated by K2CO3 , ensuring high yields without degrading the alkyl halide. Furthermore, because PTC is a mass-transfer limited process, vigorous stirring (>600 rpm) is mandatory to maximize the interfacial surface area 9[9].
Table 1: Optimization of Reaction Conditions
| Entry | Solvent System | Catalyst (mol%) | Base (aq) | Stirring (rpm) | Time (h) | Yield (%) | Purity (GC) |
| 1 | Toluene / Water | None | 30% K2CO3 | 600 | 24 | < 5% | N/A |
| 2 | Toluene / Water | TBAB (5%) | 50% NaOH | 600 | 6 | 78% | 88%* |
| 3 | Toluene / Water | TBAB (5%) | 30% K2CO3 | 300 | 12 | 65% | 96% |
| 4 | Toluene / Water | TBAB (5%) | 30% K2CO3 | 800 | 6 | 94% | >98% |
*Note: Lower purity in Entry 2 is due to the formation of 4-(4-nitrophenoxy)butan-1-ol via hydroxide-mediated hydrolysis of the terminal chloride.
Step-by-Step Protocol
Materials & Reagents
-
Substrate: 4-Nitrophenol (1.0 eq, 13.9 g, 100 mmol)
-
Alkylating Agent: 1-Bromo-4-chlorobutane (1.1 eq, 18.8 g, 110 mmol)
-
Base: Potassium carbonate ( K2CO3 ) (1.5 eq, 20.7 g, 150 mmol) dissolved in 50 mL deionized water.
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq, 1.6 g, 5 mmol)
-
Solvent: Toluene (100 mL)
Experimental Workflow
Caption: Step-by-step experimental workflow for the PTC synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene.
Execution Procedure
-
Preparation of the Biphasic System: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 13.9 g of 4-nitrophenol and 100 mL of toluene. In a separate beaker, dissolve 20.7 g of K2CO3 in 50 mL of deionized water. Add the aqueous base to the organic solution.
-
Catalyst Activation: Add 1.6 g of TBAB to the biphasic mixture. Begin vigorous stirring (minimum 800 rpm). The mixture will adopt a deep yellow/orange hue, indicating the formation of the 4-nitrophenoxide anion and its subsequent ion-pairing with the tetrabutylammonium cation. Stir at room temperature for 15 minutes.
-
Alkylation: Using an addition funnel, add 18.8 g of 1-bromo-4-chlorobutane dropwise over 15 minutes.
-
Heating: Raise the temperature of the reaction mixture to 70°C using an oil bath. Maintain vigorous stirring for 6 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The highly polar yellow spot of 4-nitrophenol ( Rf≈0.2 ) should disappear, replaced by a higher running UV-active spot corresponding to the product ( Rf≈0.6 ).
-
-
Phase Separation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to a separatory funnel. Allow the phases to separate completely. Drain and discard the lower aqueous layer (which contains unreacted base, TBAB, and sodium bromide).
-
Washing & Purification: Wash the organic (toluene) layer with 50 mL of 5% aqueous NaOH to remove any trace unreacted 4-nitrophenol, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ).
-
Isolation: Filter off the drying agent and concentrate the toluene under reduced pressure using a rotary evaporator. The resulting crude oil can be crystallized by adding cold hexanes, yielding 1-(4-chloro-butoxy)-4-nitrobenzene as a pale yellow solid.
Analytical Characterization
To ensure the integrity of the chemoselective alkylation, the product should be verified:
-
1 H NMR (CDCl 3 , 400 MHz): Look for the diagnostic triplet at δ ~3.60 ppm ( 2H,−CH2−Cl ) and the triplet at δ ~4.10 ppm ( 2H,−O−CH2− ). The preservation of the terminal chlorine is confirmed by the distinct chemical shift of the CH2−Cl protons, which would shift significantly upfield if hydrolyzed to an alcohol.
-
GC-MS: Expected molecular ion peak ( M+ ) at m/z 229 (and the characteristic M+2 peak at 231 due to the 37Cl isotope, confirming the presence of the chlorine atom).
References
Sources
- 1. 913613-82-8 7-(4-chlorobutoxy)quinolin-2(1H)-one [king-pharm.com]
- 2. Piprazole antipsychotic drug key intermediate and electroreduction method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Chlorobutoxy)-4-nitrobenzene
This Technical Support Center guide is designed for researchers, chemists, and drug development professionals troubleshooting the purification of 1-(4-chlorobutoxy)-4-nitrobenzene. Synthesized via the Williamson ether synthesis (the alkylation of 4-nitrophenol with 1-bromo-4-chlorobutane or 1,4-dichlorobutane), this reaction frequently leaves behind unreacted 4-nitrophenol. This guide provides the mechanistic rationale and a self-validating protocol for its complete removal.
The Chemical Causality of Separation
To successfully separate unreacted 4-nitrophenol from the target ether, we must exploit their distinct acid-base properties.
1-(4-Chlorobutoxy)-4-nitrobenzene is a neutral, lipophilic ether that remains highly soluble in organic solvents and insoluble in aqueous media regardless of the pH. In contrast, 4-nitrophenol is a weak acid with a1[1].
The enhanced acidity of 4-nitrophenol compared to unsubstituted phenol (pKa ~10) is driven by the strongly electron-withdrawing nitro group at the para position. This group stabilizes the conjugate base (4-nitrophenoxide) through2[2], delocalizing the negative charge across the aromatic ring and onto the nitro group's oxygen atoms.
Because of this specific pKa, adjusting the pH of the aqueous wash is the most effective separation strategy. By using an aqueous base with a pH significantly higher than 7.15 (such as sodium carbonate or sodium hydroxide), 4-nitrophenol is quantitatively deprotonated into the highly water-soluble 4-nitrophenoxide ion, allowing for a3[3].
Quantitative Partitioning Data
The following table summarizes the physicochemical properties that dictate the phase separation during extraction.
| Compound | pKa | Aqueous Solubility (pH 7) | Aqueous Solubility (pH > 10) | Organic Solubility (e.g., EtOAc) |
| 4-Nitrophenol | 7.15 | Partial (~1.6 g/100 mL) | High (as phenoxide salt) | High |
| 1-(4-Chlorobutoxy)-4-nitrobenzene | N/A (Neutral) | Insoluble | Insoluble | High |
Troubleshooting FAQs
Q: I washed my organic layer with water, but TLC still shows 4-nitrophenol contamination. Why? A: Water alone (pH ~7) is insufficient for removal. At pH 7, which is close to the pKa of 4-nitrophenol (7.15), nearly 50% of the 4-nitrophenol remains in its protonated, neutral state. In this neutral form, it preferentially partitions into the organic layer alongside your product. You must use a basic aqueous wash to shift the equilibrium entirely toward the water-soluble phenoxide ion.
Q: Should I use Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), or Sodium Hydroxide (NaOH) for the wash? A: We strongly recommend 10% aqueous Na₂CO₃ or 1 M NaOH. Saturated NaHCO₃ has a pH of approximately 8.3 (its conjugate acid, carbonic acid, has a pKa of ~6.4). While it is slightly basic, it is not strong enough to rapidly and quantitatively deprotonate 4-nitrophenol in a biphasic system. Na₂CO₃ (pH ~11) or NaOH (pH ~14) provides the necessary basicity to drive the deprotonation to 100% completion.
Q: How can I confirm that all unreacted 4-nitrophenol has been removed during the extraction? A: The extraction process is self-validating. When 4-nitrophenol is deprotonated, the resulting 4-nitrophenoxide ion exhibits a strong bathochromic shift, turning the aqueous solution a 4[4] (absorbing strongly at ~400 nm). You can visually monitor the aqueous layers; continue washing the organic phase until the discarded aqueous layer is completely colorless.
Step-by-Step Methodology: Liquid-Liquid Extraction Protocol
This self-validating protocol ensures the complete removal of 4-nitrophenol from the crude reaction mixture.
-
Dilution: Dissolve the crude reaction mixture (containing 1-(4-chlorobutoxy)-4-nitrobenzene and unreacted 4-nitrophenol) in a suitable water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for its lower toxicity and excellent phase separation.
-
First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% aqueous Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH).
-
Agitation & Venting: Stopper the funnel, invert, and gently shake. Vent the stopcock frequently to release any built-up pressure.
-
Phase Separation: Place the funnel on a ring stand and allow the layers to separate. The aqueous layer will turn bright yellow, indicating the presence of the 4-nitrophenoxide ion.
-
If using EtOAc: The organic layer is the top layer.
-
If using DCM: The organic layer is the bottom layer.
-
-
Iterative Washing (Self-Validation): Drain the yellow aqueous layer into a waste flask. Repeat the basic wash (Steps 2-4) with fresh base until the newly separated aqueous layer is completely colorless.
-
Neutralization/Brine Wash: Wash the organic phase once with an equal volume of saturated aqueous Sodium Chloride (brine) to remove residual water and base.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) and swirl until the drying agent flows freely (indicating the removal of trace water).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield pure 1-(4-chlorobutoxy)-4-nitrobenzene.
Workflow Visualization
The following diagram maps the logical flow of the extraction process, highlighting the phase separation and visual cues.
Extraction workflow separating 1-(4-chlorobutoxy)-4-nitrobenzene from unreacted 4-nitrophenol.
References
-
Title: Which is more acidic, phenol or 4-nitrophenol? Source: Quora URL: [Link]
Sources
Purification of 1-(4-Chloro-butoxy)-4-nitrobenzene by column chromatography
Technical Support Center: Recrystallization of 1-(4-Chloro-butoxy)-4-nitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-(4-Chloro-butoxy)-4-nitrobenzene. This compound features a highly polar nitroaromatic headgroup coupled with a flexible, lipophilic 4-chlorobutyl chain. This structural duality often leads to unpredictable solubility profiles and a high propensity for "oiling out" during crystallization.
This guide provides a self-validating protocol, mechanistic troubleshooting, and FAQs to ensure you achieve >99% purity with maximum yield.
Quantitative Data: Solvent System Screening
An ideal solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures[1]. Recrystallization relies on the principle that a compound's solubility increases as temperature increases[2]. The table below summarizes the causality behind our recommended solvent systems for this specific ether.
| Solvent System | Boiling Point (°C) | Hot Solubility (75-80°C) | Cold Solubility (0-4°C) | Mechanistic Rationale & Suitability |
| Absolute Ethanol | 78.2 | Very High | Moderate | Poor: The lipophilic tail causes the compound to remain too soluble at 0°C, drastically reducing final yield. |
| 9:1 Ethanol:Water | ~80 | High | Very Low | Optimal: Water acts as an anti-solvent, steepening the solubility curve. High recovery yield and excellent impurity rejection. |
| Toluene | 110.6 | Very High | High | Unsuitable: The compound is highly soluble even at room temperature due to aromatic pi-pi stacking interactions. |
| 4:1 Hexane:EtOAc | ~68 | Moderate | Very Low | Alternative: Good for highly impure batches, but the low boiling point limits the functional temperature gradient. |
Self-Validating Experimental Protocol
This step-by-step methodology uses the optimal 9:1 Ethanol:Water mixed-solvent system. Every step includes a validation check to ensure the system is behaving as expected before proceeding.
Step 1: Solvent Preparation
-
Prepare 50 mL of a 9:1 (v/v) Ethanol:Deionized Water mixture.
-
Heat the solvent mixture to a gentle boil (approx. 80°C) on a stirring hotplate.
-
Causality: Using a pre-mixed, pre-heated solvent prevents localized precipitation and oiling out when adding solvent to the crude solid.
Step 2: Dissolution & Saturation
-
Place the crude 1-(4-Chloro-butoxy)-4-nitrobenzene in an Erlenmeyer flask.
-
Add the boiling solvent dropwise while swirling continuously.
-
Validation Check: Stop adding solvent the moment the solid completely dissolves. If the solution remains persistently cloudy after adding 15 mL of solvent per gram of crude product, these are insoluble impurities. Do not add more solvent; proceed immediately to Step 3.
Step 3: Decolorization & Hot Filtration (If necessary)
-
If the solution exhibits a dark brown or deep yellow tint, remove from heat, cool slightly, and add 1-2% (w/w) activated carbon[1].
-
Causality: The high surface area of carbon adsorbs conjugated polymeric impurities.
-
Reheat to boiling and filter rapidly through a pre-warmed Buchner funnel containing a Celite pad to remove the carbon and insoluble contaminants.
Step 4: Controlled Nucleation (Cooling)
-
Cover the flask with a watch glass and allow it to cool undisturbed to room temperature over 45-60 minutes.
-
Causality: Generating supersaturation slowly by reducing the cooling rate allows solute molecules to properly integrate into the crystal lattice, avoiding the entrapment of impurities[3].
-
Validation Check: Fine, needle-like or plate-like crystals should begin forming at room temperature. If the solution forms a cloudy emulsion at the bottom, refer to the "Oiling Out" FAQ below.
Step 5: Maximizing Yield & Isolation
-
Once room temperature is reached, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to force the remaining solute out of solution.
-
Collect the crystals via vacuum filtration.
-
Wash the filter cake with 2-3 mL of ice-cold 9:1 Ethanol:Water.
-
Causality: Low yield is often caused by washing the isolated crystals with solvent that is not sufficiently cold, which redissolves the purified product[4].
-
Dry under vacuum for 12 hours.
Mechanistic Workflows
Caption: Experimental workflow for the recrystallization of 1-(4-Chloro-butoxy)-4-nitrobenzene.
Troubleshooting & FAQs
Q: My compound formed a cloudy oil at the bottom of the flask instead of crystals. What happened? A: This phenomenon is known as "oiling out." Oiling out occurs when supersaturation causes the initially dissolved compound to separate from solution by creating a secondary liquid phase (emulsion) instead of a solid, crystalline phase[3]. Because 1-(4-Chloro-butoxy)-4-nitrobenzene has a flexible alkyl chain, its integration into a rigid crystal lattice can be kinetically hindered if the solution is cooled too rapidly or if the concentration is too high. Solution: Reheat the flask until the oil completely redissolves into a clear solution. Add 5-10% more hot ethanol to slightly lower the saturation concentration. Allow the flask to cool much more slowly. You can also introduce a tiny seed crystal of the pure compound halfway into the cooling process to provide a nucleation site.
Caption: Logical relationships and troubleshooting pathway for oiling out during crystallization.
Q: The yield is significantly lower than expected (<50%). How can I recover my product? A: Low yield is typically caused by using an excessive volume of the recrystallization solvent or washing the isolated crystals with solvent that is not sufficiently cold[4]. Solution: To recover the lost product, transfer the mother liquor (the filtered solvent) to a rotary evaporator and remove 70-80% of the solvent volume. Reheat the concentrated solution until clear, and repeat the cooling process to obtain a "second crop" of crystals.
Q: How can I verify that the recrystallization successfully removed the impurities? A: Perform a melting point analysis on the dried crystals. After a compound is recrystallized, its melting point range is often used to determine its purity; impurities within the compound will lead to melting points outside the expected range or cause a broad melting point depression[5]. Pure 1-(4-Chloro-butoxy)-4-nitrobenzene will exhibit a sharp melting transition (within a 1-2°C range). If the melting point is broad, residual solvent or co-crystallized impurities are still present, and a second recrystallization is required.
References
-
[2] Title: PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL Source: jru.edu.in URL:
-
[5] Title: Recrystallizing a Compound and Determining its Melting Point - Beyond Labz 2026 Source: beyondlabz.com URL:
-
[4] Title: Technical Support Center: Recrystallization of 4-Methylbiphenyl Source: benchchem.com URL:
-
[3] Title: Oiling Out in Crystallization Source: mt.com URL:
-
[1] Title: Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization Source: benchchem.com URL:
Sources
Troubleshooting low conversion in the synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to help you move beyond simply following a recipe and instead understand the chemical causality behind your workflow.
The synthesis of 1-(4-chlorobutoxy)-4-nitrobenzene is a classic[1]. It relies on the O-alkylation of 4-nitrophenol using 1-bromo-4-chlorobutane. While seemingly straightforward, researchers frequently encounter stalled conversions (typically plateauing around 40–50%) or complex impurity profiles.
Below is an in-depth troubleshooting guide, complete with mechanistic insights, decision trees, and a self-validating protocol designed to push your conversion >95% while preserving the terminal chloride.
Mechanistic Overview & Competing Pathways
To troubleshoot low conversion, we must first understand the kinetic competition in your flask. The reaction relies on a bimolecular nucleophilic substitution (SN2)[2]. Because 1-bromo-4-chlorobutane is a bifunctional electrophile, chemoselectivity is dictated by the leaving group ability (Br⁻ > Cl⁻).
However, if reaction parameters are not strictly controlled, the nucleophilic 4-nitrophenoxide can participate in secondary reactions, including E2 elimination of the alkyl halide or over-alkylation at the chloride terminus[3].
Caption: Mechanistic pathway showing desired SN2 etherification versus competing side reactions.
Quantitative Reaction Parameters
Understanding the physical properties of your reagents allows you to manipulate the reaction environment effectively.
| Parameter | Value / Characteristic | Mechanistic Implication for Synthesis |
| 4-Nitrophenol pKa | ~7.15 | Highly acidic for a phenol; easily deprotonated by mild bases (K₂CO₃). Stronger bases (NaH) are unnecessary and risk side reactions[4]. |
| Leaving Group Ability | Br⁻ > Cl⁻ | Enables chemoselective SN2 at the bromide terminus, preserving the chloride for downstream chemistry. |
| Solvent (MeCN) | Polar Aprotic (ε = 37.5) | Solvates the K⁺ cation, leaving the phenoxide "naked" and highly nucleophilic[2]. |
| Competing E2 Temp | > 80 °C | Heating beyond 80 °C accelerates the E2 elimination of 1-bromo-4-chlorobutane[3]. |
Troubleshooting FAQs
Q1: My conversion is stalling at 40-50% despite prolonged heating. What is causing this? A: This is almost always a mass-transfer issue or water contamination.
-
Causality: The deprotonation of 4-nitrophenol by K₂CO₃ in acetonitrile is a heterogeneous process. If your K₂CO₃ is old, clumped, or not stirring at a high enough RPM, the generation of the active phenoxide nucleophile becomes the rate-limiting step. Furthermore, K₂CO₃ is highly hygroscopic. If water is introduced into the system, it will solvate the phenoxide anion via hydrogen bonding, drastically reducing its nucleophilicity and stalling the SN2 reaction[2].
-
Solution: Use freshly milled, oven-dried K₂CO₃ and increase your agitation rate to >800 RPM.
Q2: I am seeing a major secondary spot on TLC/LCMS with a higher mass. What is it, and how do I stop it? A: You are likely observing 1,4-bis(4-nitrophenoxy)butane (over-alkylation).
-
Causality: While the C-Br bond is more reactive, the C-Cl bond in your product is still susceptible to SN2 attack by unreacted phenoxide if the temperature is too high (>80 °C) or if the reaction is left running too long.
-
The "Catalyst Trap": Many chemists reflexively add Potassium Iodide (KI) to sluggish alkylation reactions to catalyze them via Finkelstein exchange. Do not do this here. KI will convert your terminal chloride into a highly reactive iodide, which will immediately react with a second equivalent of 4-nitrophenoxide, destroying your chemoselectivity and yielding the bis-adduct.
Q3: Does solvent choice really matter if 4-nitrophenol is highly acidic? A: Absolutely. While 4-nitrophenol is acidic enough to be deprotonated in protic solvents like ethanol, protic solvents will hydrogen-bond to the resulting oxygen anion. You must use a like Acetonitrile (MeCN) or DMF[2]. These solvents solvate the potassium cation but leave the phenoxide anion exposed and highly reactive.
Diagnostic Workflow
Use the following decision tree to systematically isolate the root cause of your low conversion.
Caption: Decision tree for diagnosing and resolving low conversion in Williamson ether synthesis.
Optimized Self-Validating Protocol
This protocol is designed as a self-validating system. By observing specific physical changes at each step, you can confirm the chemical state of your reaction before proceeding[5].
Step 1: Preparation of the Nucleophile (Deprotonation)
-
Action: In an oven-dried 250 mL round-bottom flask, suspend 4-nitrophenol (1.0 equiv, 10 mmol) and finely milled, anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in anhydrous Acetonitrile (50 mL). Stir at >800 RPM for 30 minutes at room temperature.
-
Causality: Milling K₂CO₃ maximizes the surface area for the heterogeneous deprotonation. MeCN is chosen over DMF to simplify the downstream workup.
-
Validation Check: The solution will transition from a pale yellow to a deep, vibrant yellow/orange . This color change is the optical confirmation that the 4-nitrophenoxide anion has successfully formed.
Step 2: Electrophile Addition
-
Action: Add 1-bromo-4-chlorobutane (1.2 equiv, 12 mmol) dropwise via syringe at room temperature.
-
Causality: A slight stoichiometric excess (1.2 equiv) compensates for any trace moisture that might hydrolyze the electrophile, while remaining low enough to prevent excessive bis-alkylation.
Step 3: Controlled Heating (SN2 Execution)
-
Action: Equip the flask with a reflux condenser and heat to 70 °C under vigorous stirring for 6–8 hours.
-
Causality: 70 °C provides sufficient thermal energy to overcome the SN2 activation barrier at the C-Br bond. Exceeding 80 °C risks activating the C-Cl bond (leading to bis-alkylation) or inducing E2 elimination[3].
-
Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The deep yellow color of the reaction mixture will gradually fade as the intensely colored phenoxide is consumed and converted into the colorless/pale ether product. The reaction is complete when the baseline spot (phenoxide) is minimized.
Step 4: Workup and Isolation
-
Action: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure[5].
-
Causality: Removing the inorganic salts prior to aqueous workup prevents the formation of intractable emulsions.
-
Action: Redissolve the crude residue in EtOAc (50 mL). Wash with 0.5 M NaOH (2 x 20 mL), followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Validation Check: The NaOH wash deprotonates and extracts any unreacted 4-nitrophenol into the aqueous layer (which will turn bright yellow). The final organic layer should be nearly colorless, confirming the complete removal of the starting material.
References
-
Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Ashenhurst, James. "The Williamson Ether Synthesis." Master Organic Chemistry, Oct 24, 2014. Available at:[Link]
-
Organic-Synthesis. "Alcohol to Ether using Williamson synthesis (O-Alkylation)." Organic-Synthesis.com. Available at:[Link]
Sources
Technical Support Center: Synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(4-chloro-butoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities during this synthetic process. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth answers to common challenges encountered during this Williamson ether synthesis.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: Why is the yield of my 1-(4-Chloro-butoxy)-4-nitrobenzene unexpectedly low?
A low yield can be attributed to several factors, ranging from incomplete reactions to the formation of side products.
Possible Causes & Solutions:
-
Incomplete Deprotonation of 4-Nitrophenol: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide from the starting alcohol.[1][2] If the base used is not strong enough or if it has degraded, the deprotonation of 4-nitrophenol will be incomplete, leading to a lower concentration of the active nucleophile.
-
Solution: Ensure you are using a sufficiently strong base like sodium hydride (NaH) or potassium hydride (KH).[1] It is crucial to use fresh, properly stored base to ensure its reactivity. When using NaH, the reaction should be allowed to proceed until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-nitrophenoxide.[3]
-
-
Presence of Water: Water in the reaction mixture can quench the strong base and protonate the 4-nitrophenoxide, rendering it non-nucleophilic.[4]
-
Solution: Use anhydrous solvents (e.g., dry THF, DMF) and ensure all glassware is thoroughly dried before use.[5] Starting materials should also be dried if necessary.
-
-
Suboptimal Reaction Temperature: Like many SN2 reactions, the rate of this synthesis is temperature-dependent.
-
Solution: If the reaction is proceeding too slowly, consider moderately increasing the temperature. However, be aware that excessively high temperatures can favor elimination side reactions.[6]
-
-
Formation of Elimination Byproducts: Although 1,4-dichlorobutane is a primary alkyl halide and less prone to elimination, it can still occur, especially with a strong, sterically unhindered base like the 4-nitrophenoxide.[4][7]
-
Solution: Maintain a controlled reaction temperature. Using a less hindered base, if an option for other syntheses, is not applicable here as the phenoxide is fixed.
-
Question 2: My NMR/GC-MS analysis shows unexpected peaks. What could they be?
The presence of unexpected signals in your analytical data points to the formation of impurities. The following table outlines the most probable impurities, their origin, and key analytical signatures.
| Impurity Name | Chemical Structure | Origin | Potential Analytical Signatures (Illustrative) |
| Unreacted 4-Nitrophenol | C₆H₅NO₃ | Incomplete reaction. | 1H NMR: Aromatic protons adjacent to the nitro group and a phenolic -OH peak. GC-MS: A distinct peak with a mass corresponding to 139.11 g/mol . |
| Unreacted 1,4-Dichlorobutane | C₄H₈Cl₂ | Incomplete reaction. | 1H NMR: Characteristic multiplets for the -CH₂Cl and -CH₂-CH₂- protons. GC-MS: A peak corresponding to a mass of 127.02 g/mol . |
| 1,4-bis(4-Nitrophenoxy)butane | C₁₆H₁₆N₂O₆ | Reaction of the desired product with another molecule of 4-nitrophenoxide. | 1H NMR: Symmetrical aromatic and aliphatic signals. GC-MS: A higher molecular weight peak corresponding to 348.31 g/mol . |
| 4-Butoxy-1-nitrobenzene | C₁₀H₁₃NO₃ | If butanol is present as an impurity in the starting materials or solvent. | 1H NMR: Signals corresponding to a butyl group instead of a chlorobutyl group. GC-MS: A peak with a mass of 195.22 g/mol . |
Question 3: How can I effectively remove the identified impurities from my product?
Purification is a critical step to obtaining high-purity 1-(4-chloro-butoxy)-4-nitrobenzene.
Recommended Purification Protocols:
-
Acid-Base Extraction: This technique is particularly effective for removing unreacted 4-nitrophenol.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium hydroxide). The basic solution will deprotonate the acidic 4-nitrophenol, forming the water-soluble sodium 4-nitrophenoxide, which will partition into the aqueous layer.[2]
-
Separate the organic layer and wash it with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: For separating the desired product from non-polar impurities like unreacted 1,4-dichlorobutane and the higher molecular weight diether byproduct, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the solvent system can be optimized using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to remove trace impurities and obtain a highly crystalline product.
II. Frequently Asked Questions (FAQs)
What is the underlying mechanism of the 1-(4-Chloro-butoxy)-4-nitrobenzene synthesis?
This reaction is a classic example of the Williamson ether synthesis .[6] The mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1] First, a strong base is used to deprotonate the weakly acidic hydroxyl group of 4-nitrophenol, forming a highly nucleophilic 4-nitrophenoxide anion. This anion then acts as a nucleophile and attacks the electrophilic carbon atom of 1,4-dichlorobutane that is bonded to a chlorine atom. In a single, concerted step, the carbon-oxygen bond is formed, and the carbon-chlorine bond is broken, yielding the desired ether product and a chloride ion.[7]
Caption: Mechanism of 1-(4-Chloro-butoxy)-4-nitrobenzene synthesis.
How can I prevent the formation of the 1,4-bis(4-nitrophenoxy)butane byproduct?
The formation of this diether byproduct occurs when the already formed 1-(4-chloro-butoxy)-4-nitrobenzene reacts with another equivalent of the 4-nitrophenoxide.
Prevention Strategies:
-
Control of Stoichiometry: Using a molar excess of 1,4-dichlorobutane relative to 4-nitrophenol will increase the probability that the 4-nitrophenoxide will react with the dichlorobutane starting material rather than the monochloro-ether product. A typical starting point would be to use 1.1 to 1.5 equivalents of 1,4-dichlorobutane.
-
Slow Addition of the Phenoxide: If the reaction setup allows, slowly adding the solution of the 4-nitrophenoxide to the solution of 1,4-dichlorobutane can help maintain a low concentration of the phenoxide, further favoring the initial reaction.
What analytical techniques are most suitable for identifying and quantifying impurities in this synthesis?
A multi-technique approach is often the most effective for comprehensive impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the product and various impurities.[9] A reversed-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point for method development. A UV detector is suitable as both the starting material and the product are chromophoric.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities.[10] It provides both retention time information for quantification and mass spectral data for structural elucidation of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are invaluable for confirming the structure of the desired product and for identifying the structures of major impurities, especially after isolation.
The following diagram illustrates a logical workflow for impurity identification and resolution.
Caption: A systematic workflow for impurity identification and resolution.
III. References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
ChemTalk. Williamson Ether Synthesis. (2022). [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Organic Syntheses Procedure. m-CHLORONITROBENZENE. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]
-
BioPharma International. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). [Link]
-
ResearchGate. 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. [Link]
-
CUREUS. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Link]
-
BioPharm International. Analytical Strategies for Monitoring Residual Impurities. (2020). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. orgosolver.com [orgosolver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scalable Synthesis of 1-(4-Chlorobutoxy)-4-nitrobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling the synthesis of 1-(4-chlorobutoxy)-4-nitrobenzene . This molecule is a critical intermediate in the development of various active pharmaceutical ingredients (APIs) and agrochemicals.
The protocol relies on a highly regioselective Williamson Ether Synthesis [1]. Rather than simply listing the steps, this guide establishes a self-validating workflow, explaining the mechanistic causality behind every reagent choice, temperature parameter, and analytical control.
Mechanistic Causality & Experimental Design
To achieve high yields and purity at scale, the experimental design must exploit the specific electronic and steric properties of the reactants:
-
Nucleophile Activation: 4-Nitrophenol[2] has a pKa of ~7.15, making it significantly more acidic than standard phenol (pKa ~10). This enhanced acidity is driven by the strong electron-withdrawing nature of the para-nitro group. Consequently, we can use a mild base like Potassium Carbonate (K₂CO₃) instead of hazardous strong bases (like NaH) to generate the active phenoxide nucleophile.
-
Regioselective Alkylation: 1-Bromo-4-chlorobutane[3] is a bifunctional electrophile. The carbon-bromine (C–Br) bond is weaker, longer, and more polarizable than the carbon-chlorine (C–Cl) bond. In an Sₙ2 reaction, bromide acts as a superior leaving group. By strictly controlling the temperature (70–80 °C), the phenoxide selectively displaces the bromide, leaving the terminal chloride intact for downstream functionalization[4].
-
Solvent & Catalyst Dynamics: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent. It effectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly reactive. To accelerate the reaction and push it to completion, a catalytic amount of Potassium Iodide (KI) is introduced to facilitate an in situ Finkelstein reaction, temporarily converting the alkyl bromide into a more reactive alkyl iodide.
Experimental Workflow Visualization
Workflow for the scalable Williamson ether synthesis of 1-(4-chlorobutoxy)-4-nitrobenzene.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a 100 mmol scale validation batch.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 4-Nitrophenol | 139.11 | 1.0 eq | 13.91 g | Nucleophile Precursor |
| 1-Bromo-4-chlorobutane | 171.46 | 1.2 eq | 20.58 g | Bifunctional Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | 27.64 g | Mild Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 eq | 1.66 g | Nucleophilic Catalyst |
| DMF (Anhydrous) | 73.09 | N/A | 100 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 300 mL | Extraction Solvent |
Expected Yield: 85–92% (19.5 g – 21.1 g) of isolated product.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPC) are met.
Step 1: Nucleophile Activation (Phenoxide Generation)
-
Equip a thoroughly dried 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a nitrogen inlet.
-
Charge the flask with 4-nitrophenol (13.91 g) and anhydrous K₂CO₃ (27.64 g).
-
Add 100 mL of anhydrous DMF.
-
Heat the suspension to 60 °C under constant stirring for 1 hour.
-
Causality Check: The solution will transition to a deep, vibrant yellow/orange color. This visual shift is the self-validating indicator of the phenoxide anion formation[5].
Step 2: Regioselective Alkylation
-
Cool the reaction mixture slightly to 50 °C.
-
Add KI (1.66 g) to the mixture.
-
Using an addition funnel or syringe, add 1-bromo-4-chlorobutane (20.58 g) dropwise over 15 minutes to prevent localized thermal spikes.
-
Raise the internal temperature to 75 °C and stir vigorously for 4 to 6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is deemed complete when the 4-nitrophenol peak is ≤ 2% AUC.
Step 3: Aqueous Quench and Workup
-
Cool the reaction mixture to room temperature (20–25 °C).
-
Slowly pour the mixture into 500 mL of ice-cold distilled water under vigorous stirring.
-
Causality Check: DMF is infinitely miscible with water, while the target ether is highly hydrophobic. This massive polarity shift forces the product to precipitate as a solid or separate as a dense oil.
-
Extract the aqueous mixture with EtOAc (3 x 100 mL).
-
Wash the combined organic layers with 5% aqueous LiCl solution (2 x 100 mL) followed by brine (100 mL). Note: The LiCl wash is critical for stripping residual DMF from the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude residue can be purified via silica gel column chromatography (eluting with a gradient of Hexane to 10% EtOAc in Hexane) or recrystallized from hot ethanol depending on the required purity specifications.
Troubleshooting Guides & FAQs
Q: My reaction stalls at ~70% conversion, and unreacted 4-nitrophenol remains. How do I drive it to completion? A: Incomplete conversion in Williamson ether syntheses is typically caused by moisture in the system or degraded electrophiles.
-
Action: Ensure your K₂CO₃ is strictly anhydrous (oven-dried at 120 °C overnight). If the reaction still stalls, verify that the catalytic KI was added. KI converts the alkyl chloride/bromide to an alkyl iodide in situ, which is a vastly superior electrophile for the Sₙ2 displacement[6].
Q: I am detecting a byproduct where both the bromide and chloride have been displaced (dialkylation). How do I prevent this? A: Dialkylation (or displacement of the terminal chloride) occurs when the thermodynamic control of the reaction is breached. The C–Cl bond is stronger than the C–Br bond, providing a natural regioselective buffer.
-
Action: Do not exceed an internal temperature of 80 °C. At temperatures ≥ 100 °C, the thermal energy overcomes the activation barrier for C–Cl displacement. Additionally, ensure you are not using a massive excess of the phenoxide nucleophile; strictly adhere to the 1.0 : 1.2 (Nucleophile : Electrophile) ratio[4].
Q: During the EtOAc extraction, I am getting stubborn emulsions that refuse to separate. What is the cause and solution? A: Emulsions in this workflow are almost always caused by high concentrations of residual DMF and dissolved potassium salts altering the surface tension between the aqueous and organic layers.
-
Action: Do not attempt to extract directly from pure DMF. Ensure the reaction mixture is diluted with at least 5 volumes of water prior to adding EtOAc. If an emulsion has already formed, add saturated brine (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which forces the organic solvent out of the aqueous phase.
References
-
PubChem. "4-Nitrophenol | C6H5NO3 | CID 980" National Institutes of Health. URL:[Link]
-
PubChem. "1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364" National Institutes of Health. URL:[Link]
-
Royal Society of Chemistry. "Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway" RSC Advances. URL:[Link]
-
American Chemical Society. "PTC in OPRD: An Illustrative Overview" Organic Process Research & Development. URL:[Link]
Sources
- 1. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni( i )/Ni( iii ) pathway - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01446B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Optimization for 1-(4-Chlorobutoxy)-4-nitrobenzene Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges scaling and optimizing the synthesis of 1-(4-chlorobutoxy)-4-nitrobenzene . This molecule is a critical intermediate in drug development and agrochemical synthesis, typically generated via a Williamson ether synthesis between 4-nitrophenol and 1-bromo-4-chlorobutane.
While the fundamental SN2 mechanism appears straightforward, the reaction's success is overwhelmingly dictated by solvent selection . The solvent directly manipulates the nucleophilicity of the 4-nitrophenoxide anion by altering its solvation shell. This guide provides a deep-dive mechanistic analysis, quantitative performance data, troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield, chemoselective synthesis [1].
Mechanistic Workflow: The Role of Solvation
The core challenge in this synthesis is maximizing the nucleophilic attack of the phenoxide oxygen on the primary carbon of the alkyl halide while suppressing side reactions (like dimerization or solvolysis). The diagram below illustrates how different solvent classes dictate the reaction pathway.
Solvent-dependent pathways for 1-(4-chlorobutoxy)-4-nitrobenzene synthesis via SN2 alkylation.
Quantitative Solvent Performance Matrix
To aid in process development, we have summarized the empirical performance of various solvent systems for this specific alkylation. Polar aprotic solvents consistently outperform protic alternatives by leaving the phenoxide anion unsolvated and highly reactive [2].
| Solvent System | Dielectric Constant ( ϵ ) | Reaction Temp (°C) | Relative Rate | Target Yield (%) | Primary Side Product / Issue |
| DMF | 36.7 | 80 | Very Fast (< 4 h) | 85 - 92% | 1,4-bis(4-nitrophenoxy)butane (Dimer) |
| Acetonitrile (MeCN) | 37.5 | 82 (Reflux) | Fast (6 - 8 h) | 80 - 88% | Minimal; excellent balance of rate and purity |
| Acetone + KI | 20.7 | 56 (Reflux) | Moderate (12 h) | 75 - 80% | Requires in situ Finkelstein reaction to proceed |
| Ethanol | 24.5 | 78 (Reflux) | Very Slow (> 24 h) | < 40% | 1-ethoxy-4-chlorobutane (Solvolysis) |
| Toluene / Water (PTC) | 2.4 (Org phase) | 90 | Fast (4 - 6 h) | 85 - 90% | Emulsion formation during aqueous workup |
Troubleshooting Guides & FAQs
Q1: Why is my reaction in ethanol yielding less than 40% target product after 24 hours? Causality: Ethanol is a polar protic solvent. The hydroxyl proton of ethanol forms strong hydrogen bonds with the negatively charged 4-nitrophenoxide anion. This creates a bulky, tightly bound solvation shell that sterically and electronically hinders the anion from attacking the primary carbon of 1-bromo-4-chlorobutane. Furthermore, ethanol can act as a competing nucleophile, leading to solvolysis side products. Solution: Transition to a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents strongly solvate the potassium cation but leave the phenoxide anion "naked," drastically increasing its SN2 reaction rate [3].
Q2: I am using DMF, but LC-MS shows significant formation of 1,4-bis(4-nitrophenoxy)butane (the dimer). How can I suppress this? Causality: DMF makes the phenoxide extremely nucleophilic. Because 1-bromo-4-chlorobutane contains two leaving groups (Br and Cl), the highly reactive phenoxide can attack both ends. While bromide is a vastly superior leaving group due to its larger atomic radius and polarizability, the chloride can still be displaced under forcing conditions (high heat, high concentration) in DMF. Solution: Ensure a strict stoichiometric excess of the alkyl halide (e.g., 1.5 to 2.0 equivalents). Additionally, utilize an inverse-addition technique: add the potassium 4-nitrophenoxide solution dropwise to a dilute solution of the alkyl halide. Lowering the reaction temperature from 80°C to 60°C will also improve chemoselectivity for the bromide over the chloride.
Q3: Can I run this reaction in a non-polar solvent like Toluene to simplify the downstream liquid-liquid extraction? Causality: Potassium 4-nitrophenoxide is a salt and is completely insoluble in non-polar solvents like toluene. If attempted directly, the reaction will stall at 0% conversion because the nucleophile (solid phase) and electrophile (organic phase) cannot physically interact. Solution: You must employ a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the 4-nitrophenoxide anion, pulling it into the toluene phase where it can react with the alkyl halide.
Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating intrinsic visual and analytical checkpoints to ensure experimental integrity.
Protocol A: Optimized Synthesis in Polar Aprotic Solvent (Acetonitrile)
This is the recommended standard protocol for laboratory-scale synthesis, offering an optimal balance of high yield and minimal side-product formation.
Reagents:
-
4-Nitrophenol: 1.0 eq (10 mmol, 1.39 g)
-
1-Bromo-4-chlorobutane: 1.5 eq (15 mmol, 2.57 g)
-
Potassium Carbonate ( K2CO3 , anhydrous): 1.5 eq (15 mmol, 2.07 g)
-
Acetonitrile (MeCN, anhydrous): 25 mL
Step-by-Step Methodology:
-
Deprotonation: To a dry 100 mL round-bottom flask, add 4-nitrophenol, anhydrous K2CO3 , and MeCN. Stir at room temperature for 30 minutes.
-
Self-Validating Checkpoint: The solution will immediately turn a deep, intense yellow/orange. This colorimetric shift confirms the successful deprotonation of the phenol to the highly conjugated phenoxide anion.
-
-
Alkylation: Add 1-bromo-4-chlorobutane in one portion. Equip the flask with a reflux condenser and heat to 82°C (reflux) under a nitrogen atmosphere.
-
Mechanistic Rationale: K2CO3 is chosen over NaOH to prevent base-catalyzed hydrolysis of the alkyl halide.
-
-
Monitoring: Stir vigorously for 6–8 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).
-
Self-Validating Checkpoint: As the reaction proceeds, the intense orange color will gradually fade to a pale yellow, and a fine white precipitate (KBr) will accumulate at the bottom of the flask. The fading color indicates the consumption of the conjugated phenoxide anion.
-
-
Workup: Cool to room temperature, filter the suspension through a Celite pad to remove KBr and excess K2CO3 , and concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate, wash with 0.1 M NaOH (to remove any unreacted 4-nitrophenol), followed by brine. Dry over MgSO4 and concentrate to yield the target ether.
Protocol B: Biphasic Synthesis using Phase Transfer Catalysis (Toluene/Water)
Ideal for large-scale synthesis where avoiding high-boiling solvents like DMF is desired for easier downstream processing.
Reagents:
-
4-Nitrophenol: 1.0 eq (10 mmol, 1.39 g)
-
1-Bromo-4-chlorobutane: 1.5 eq (15 mmol, 2.57 g)
-
Sodium Hydroxide (NaOH): 1.2 eq (12 mmol, 0.48 g) dissolved in 10 mL Water
-
Tetrabutylammonium bromide (TBAB): 0.05 eq (0.5 mmol, 0.16 g)
-
Toluene: 20 mL
Step-by-Step Methodology:
-
Biphasic Setup: In a 100 mL flask, combine the aqueous NaOH solution and 4-nitrophenol. Stir until fully dissolved (forms a dark orange aqueous layer).
-
Organic Addition: Add the toluene, 1-bromo-4-chlorobutane, and the TBAB catalyst.
-
Mechanistic Rationale: TBAB acts as a shuttle. The TBA+ cation binds with the 4-nitrophenoxide anion, masking its charge and transporting it across the phase boundary into the toluene layer where the alkyl halide resides.
-
-
Reaction: Heat the biphasic mixture to 90°C with vigorous mechanical stirring for 5 hours.
-
Self-Validating Checkpoint: Stop stirring briefly. The organic layer (top) should now possess a yellow tint, confirming the successful phase transfer of the phenoxide anion.
-
-
Workup: Cool the mixture, separate the phases, and wash the organic toluene layer twice with water to remove the TBAB catalyst. Evaporate the toluene to yield the crude product.
References
Technical Support Center: Optimizing Williamson Ether Synthesis of 1-(4-Chlorobutoxy)-4-nitrobenzene
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have structured this documentation to move beyond basic procedures, focusing on the mechanistic causality, chemoselectivity, and self-validating workflows required to successfully synthesize 1-(4-chlorobutoxy)-4-nitrobenzene.
Mechanistic Causality: The Science of Base Selection
The synthesis of 1-(4-chlorobutoxy)-4-nitrobenzene relies on the coupling of 4-nitrophenol with 1-bromo-4-chlorobutane.[1]. However, the success of this specific reaction hinges entirely on base selection and chemoselectivity .
Unlike standard aliphatic alcohols (pKa ~16), [2]. This enhanced acidity is driven by the strong electron-withdrawing resonance (-R) and inductive (-I) effects of the para-nitro group, which stabilize the resulting phenoxide anion.
Because the substrate is highly acidic, using a strong, non-nucleophilic base like Sodium Hydride (NaH) is a critical methodological error. Strong bases will promote E2 elimination of the bifunctional alkyl halide (1-bromo-4-chlorobutane), yielding 4-chloro-1-butene instead of the desired ether. Therefore,[3].
Quantitative Data: Reagent & Solvent Optimization
To ensure reproducibility, we have summarized the quantitative parameters for base and solvent selection.
Table 1: Base Selection Matrix
| Base | pKa of Conjugate Acid | Deprotonation Efficiency | Risk of E2 Elimination | Overall Suitability |
| K₂CO₃ | 10.3 | High (Quantitative) | Low | Optimal - Cost-effective, mild, high yield. |
| Cs₂CO₃ | 10.3 | Very High (Cesium Effect) | Low | Excellent - Faster kinetics, but higher cost. |
| NaOH | 15.7 | High | Moderate | Fair - Requires phase-transfer catalysis; risks hydrolysis. |
| NaH | ~35.0 | Excessive | High | Poor - Promotes alkyl halide elimination. |
Table 2: Solvent Selection Matrix
| Solvent | Polarity (Dielectric Constant) | Solvation of Nucleophile | Recommendation |
| DMF | 36.7 | Excellent (Naked Anion) | Primary Choice - Accelerates SN2 kinetics. |
| Acetonitrile | 37.5 | Good | Alternative - Easier to remove during workup. |
| Acetone | 20.7 | Moderate | Sub-optimal - Requires extended reflux times. |
Troubleshooting FAQs
Q: Why am I observing the formation of 1,4-bis(4-nitrophenoxy)butane (dialkylation)? A: This is a chemoselectivity failure caused by over-reaction. 1-Bromo-4-chlorobutane is a bifunctional electrophile. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and weaker carbon-halogen bond. Under kinetic control (70 °C), the phenoxide selectively attacks the C-Br bond. If you exceed 80 °C or use a vast excess of 4-nitrophenol and base, the less reactive C-Cl bond will eventually undergo SN2 substitution, leading to dialkylation.
Q: My reaction stalled at 50% conversion. What went wrong? A: This typically indicates poor base solubility or moisture contamination. K₂CO₃ is insoluble in DMF, meaning the deprotonation occurs at the solid-liquid interface. Ensure you are using finely powdered, anhydrous K₂CO₃ and maintain vigorous mechanical or magnetic stirring.
Q: How can I visually confirm that the deprotonation step is successful before adding the alkyl halide? A: 4-Nitrophenol is colorless to pale yellow in solution. Upon addition of K₂CO₃, the formation of the 4-nitrophenoxide anion triggers a massive bathochromic shift, turning the solution an intense, deep yellow/orange. If the solution does not turn intensely yellow, deprotonation has failed.
Validated Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system. The visual and chemical checkpoints ensure that errors are caught immediately during the workflow.
Step 1: Preparation & Setup
-
Charge an oven-dried round-bottom flask with 4-nitrophenol (1.0 equivalent) and anhydrous DMF to achieve a 0.5 M concentration.
-
Equip the flask with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.
Step 2: Deprotonation (Visual Checkpoint)
-
Add finely powdered, anhydrous K₂CO₃ (1.5 equivalents) in one portion.
-
Validation: The solution will immediately transition to an intense, deep yellow color.
-
Stir vigorously at room temperature for 30 minutes to ensure complete formation of the phenoxide.
Step 3: Chemoselective Alkylation
-
Add 1-bromo-4-chlorobutane (1.2 equivalents) dropwise via syringe.
-
Elevate the temperature to 70 °C using a pre-heated oil bath.
-
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The intense yellow color of the reaction mixture will gradually fade as the phenoxide is consumed. Stir for 4–6 hours.
Step 4: Quench & Extraction
-
Cool the reaction to room temperature.
-
Quench by pouring the mixture into distilled water (3x the volume of DMF) to solubilize the inorganic salts (KBr, KCl, unreacted K₂CO₃).
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Step 5: Purification (Chemical Validation)
-
Critical Step: Wash the combined organic layers with 1M NaOH (2 x 30 mL). This removes any unreacted 4-nitrophenol by converting it back to the water-soluble yellow phenoxide.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting product is 1-(4-chlorobutoxy)-4-nitrobenzene, typically isolated as a pale yellow solid.
Visualizations
Reaction pathway showing chemoselective SN2 alkylation and potential side reactions.
Self-validating experimental workflow for the Williamson ether synthesis.
References
-
PubChem: 4-Nitrophenol | C6H5NO3 | CID 980 Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
Sources
Temperature control in the synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Technical Support Center: Synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(4-chloro-butoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a variation of the Williamson ether synthesis, is a critical process for creating intermediates in various research and development applications. Precise temperature control is paramount to ensure high yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(4-chloro-butoxy)-4-nitrobenzene.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis of 1-(4-chloro-butoxy)-4-nitrobenzene can stem from several factors, often related to temperature and reaction conditions.[1][2]
-
Incomplete Deprotonation: The first step is the deprotonation of 4-nitrophenol. If the base is not strong enough or if there is residual moisture in your reactants or solvent, the formation of the nucleophilic 4-nitrophenoxide will be incomplete.
-
Troubleshooting: Ensure your base (e.g., potassium carbonate, sodium hydride) is fresh and has been stored under anhydrous conditions. Use a dry, polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to enhance the solubility and reactivity of the reactants.[2]
-
-
Side Reactions: The most common side reaction is the elimination (E2) of the alkylating agent, 1,4-dichlorobutane, which is favored at higher temperatures.[1][3] Another potential side reaction is the dialkylation of 4-nitrophenol.
-
Insufficient Reaction Time or Temperature: While high temperatures can be detrimental, a temperature that is too low or a reaction time that is too short will result in an incomplete reaction.[1][2]
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, you may need to increase the temperature slightly or extend the reaction duration.
-
-
Phase Transfer Catalyst Issues: In a biphasic system, the efficiency of the phase transfer catalyst (e.g., tetrabutylammonium bromide) is crucial for transporting the 4-nitrophenoxide from the aqueous/solid phase to the organic phase where it can react with 1,4-dichlorobutane.
-
Troubleshooting: Ensure the phase transfer catalyst is of good quality and used in the appropriate catalytic amount. Vigorous stirring is also essential to maximize the interfacial area between the phases.
-
Question 2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I prevent its formation?
Answer:
The formation of impurities is often linked to a lack of precise temperature control and the stoichiometry of the reactants.
-
Potential Impurity: 1,4-bis(4-nitrophenoxy)butane: This is a common byproduct resulting from the dialkylation of 4-nitrophenol. It occurs when a second molecule of 4-nitrophenoxide reacts with the desired product, 1-(4-chloro-butoxy)-4-nitrobenzene.
-
Prevention:
-
Stoichiometry: Use a molar excess of 1,4-dichlorobutane relative to 4-nitrophenol. This will increase the probability that the 4-nitrophenoxide will react with the starting alkyl halide rather than the product.
-
Temperature Control: Higher temperatures can increase the rate of this secondary reaction. Maintaining a moderate and consistent temperature is key.
-
-
-
Potential Impurity: Elimination Products: As mentioned previously, high temperatures can promote the elimination of HCl from 1,4-dichlorobutane, leading to the formation of unsaturated byproducts.[1][3]
-
Prevention: Lowering the reaction temperature is the most effective way to minimize elimination reactions.[1]
-
-
Purification: If impurities have already formed, they can often be removed through column chromatography or recrystallization.
Question 3: The reaction is not proceeding to completion, even after an extended period. What should I investigate?
Answer:
A stalled reaction can be frustrating, but a systematic check of your setup and reagents can often identify the culprit.
-
Base Inactivity: The base may be old, hydrated, or of insufficient strength to deprotonate the 4-nitrophenol effectively.
-
Action: Use a freshly opened or properly stored strong base. Sodium hydride (NaH) is a very effective but requires careful handling under anhydrous conditions. Anhydrous potassium carbonate (K₂CO₃) is a safer and often effective alternative.
-
-
Solvent Choice: The use of protic solvents (like ethanol or water) or nonpolar solvents can significantly slow down the S(N)2 reaction by solvating the nucleophile, reducing its reactivity.[1]
-
Action: Switch to a polar aprotic solvent such as DMF or acetonitrile.[2]
-
-
Low Temperature: The activation energy for the reaction may not be met if the temperature is too low.
-
Action: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or HPLC.
-
-
Catalyst Inefficiency: If using a phase transfer catalyst, it may be poisoned or not functioning correctly.
-
Action: Try a different batch of the catalyst or consider a different type of phase transfer catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 1-(4-chloro-butoxy)-4-nitrobenzene and why is it so critical?
A1: The optimal temperature range for this Williamson ether synthesis is typically between 50 °C and 100 °C.[1][2] Temperature is a critical parameter because it directly influences the balance between the desired S(N)2 substitution reaction and competing side reactions, primarily E2 elimination.[3]
-
Below 50 °C: The reaction rate may be too slow, leading to incomplete conversion of the starting materials even after extended reaction times.
-
Above 100 °C: The higher temperature can favor the E2 elimination pathway, resulting in the formation of unwanted alkene byproducts and a lower yield of the desired ether.[1] It can also increase the likelihood of dialkylation.
Therefore, maintaining a stable temperature within this range is crucial for maximizing the yield and purity of 1-(4-chloro-butoxy)-4-nitrobenzene.
Q2: What is the role of a phase transfer catalyst in this synthesis?
A2: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, is often used when the reactants are in different phases.[2] In this synthesis, 4-nitrophenol is deprotonated by a solid or aqueous base (like K₂CO₃ or NaOH) to form the 4-nitrophenoxide anion. This anion is soluble in the aqueous or solid phase, while the alkylating agent, 1,4-dichlorobutane, is typically in an organic solvent. The PTC facilitates the transfer of the 4-nitrophenoxide anion from the aqueous/solid phase into the organic phase, where it can react with the 1,4-dichlorobutane. This significantly increases the reaction rate.
Q3: Which solvent is most suitable for this reaction?
A3: Polar aprotic solvents are the most suitable for this S(N)2 reaction. Acetonitrile and N,N-dimethylformamide (DMF) are commonly used because they can dissolve both the ionic and organic reactants and do not solvate the nucleophile as strongly as protic solvents.[2] This leaves the nucleophile more available to attack the electrophilic carbon of the 1,4-dichlorobutane, thus accelerating the reaction. Protic solvents like water or ethanol should be avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[1]
Q4: Can I use a different alkylating agent besides 1,4-dichlorobutane?
A4: Yes, other 4-carbon alkylating agents with a good leaving group can be used, such as 1-bromo-4-chlorobutane or 1,4-dibromobutane. Bromide is a better leaving group than chloride, which may allow for a faster reaction or the use of lower temperatures. However, 1,4-dibromobutane is more reactive and may lead to a higher incidence of the dialkylation side product. The choice of alkylating agent will depend on a balance of reactivity, cost, and desired reaction conditions.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 50 - 100 °C | Balances reaction rate and minimization of side reactions (elimination, dialkylation).[1][2] |
| Reaction Time | 1 - 8 hours | Dependent on temperature and reactants; should be monitored by TLC/HPLC.[1][2] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents enhance S(N)2 reaction rates.[2] |
| Base | Anhydrous K₂CO₃, NaH | Strong base required for complete deprotonation of 4-nitrophenol. |
| Reactant Ratio | Molar excess of 1,4-dichlorobutane | Minimizes the formation of the dialkylated byproduct. |
Experimental Protocol: Synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Materials:
-
4-Nitrophenol
-
1,4-Dichlorobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1 equivalent), anhydrous potassium carbonate (1.5-2 equivalents), and tetrabutylammonium bromide (0.1 equivalents, if used).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Add a molar excess of 1,4-dichlorobutane (1.2-1.5 equivalents) to the stirring mixture.
-
Heating: Heat the reaction mixture to a stable temperature between 70-80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Common side reactions in the synthesis.
Caption: A workflow for troubleshooting low yields.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
International Journal of ChemTech Research. (2015). Kinetic study of synergistic effect of multi-site phase transfer catalysis and ultrasound irradiation for the synthesis of 1, 3-. International Journal of ChemTech Research. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-(4-Chloro-butoxy)-4-nitrobenzene is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as any impurities can carry through the synthetic pathway, potentially compromising the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and EMA mandate stringent control over the impurity profile of APIs, making robust and reliable analytical methods for intermediates a non-negotiable aspect of drug development and manufacturing.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the gold standard for pharmaceutical analysis, with Gas Chromatography (GC), a powerful alternative.[2] We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the most appropriate technique for your laboratory's needs, all while being grounded in the principles of scientific integrity and regulatory compliance.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is the preeminent technique for the purity assessment of non-volatile and thermally stable compounds like 1-(4-Chloro-butoxy)-4-nitrobenzene.[2][3] Its strength lies in the separation of a sample's components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For this particular analyte, a reversed-phase HPLC method with UV detection (HPLC-UV) is the most logical and effective approach.
The Rationale Behind the HPLC-UV Method:
-
Reversed-Phase Chromatography (C18 Column): 1-(4-Chloro-butoxy)-4-nitrobenzene is a moderately non-polar molecule due to its aromatic ring and butyl chain. A C18 (octadecylsilane) column, which has a non-polar stationary phase, is ideal for retaining and separating this compound from more polar or less polar impurities based on hydrophobicity.
-
Mobile Phase (Acetonitrile/Water): A gradient elution using acetonitrile and water provides a robust separation. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. Starting with a higher water concentration allows for the retention of the main analyte and early elution of very polar impurities. Gradually increasing the acetonitrile concentration then elutes the main peak and any less polar impurities.
-
UV Detection: The nitrobenzene moiety in the molecule contains a strong chromophore, which absorbs UV light significantly.[3] This makes a UV detector highly sensitive and specific for quantifying the analyte and related impurities that share this structural feature. A Diode Array Detector (DAD) is even more powerful, as it provides spectral data to aid in peak identification and purity assessment.
Visualizing the HPLC Workflow
Caption: Standard workflow for purity analysis by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is a self-validating system when executed in accordance with internal quality procedures and system suitability tests as mandated by pharmacopeias.[4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | HPLC-grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | HPLC-grade Acetonitrile | The organic modifier for eluting the analyte. |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% B | A gradient ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controls retention time reproducibility and peak shape. |
| Detection | UV at 254 nm | Wavelength where the nitroaromatic chromophore has strong absorbance. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(4-Chloro-butoxy)-4-nitrobenzene sample.
-
Dissolve in the diluent to a final concentration of 0.5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Pillar 2: Gas Chromatography (GC) - An Alternative for Volatile Impurities
Gas Chromatography is an excellent technique for separating and analyzing compounds that are volatile or can be made volatile without thermal degradation.[2][6] It is particularly adept at identifying and quantifying residual solvents or volatile synthetic byproducts. When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled specificity for impurity identification.[1]
Why Consider GC for this Analyte?
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, capable of resolving closely related volatile impurities.
-
Sensitivity: Detectors like the Flame Ionization Detector (FID) offer broad sensitivity for organic compounds, while an Electron Capture Detector (ECD) would be highly sensitive to the halogenated nitroaromatic structure.
-
Structural Information (GC-MS): Coupling GC with MS allows for the identification of unknown impurities by comparing their mass spectra to library databases, a critical step in impurity profiling.[1]
Limitations for This Analyte:
-
Thermal Stability: The primary risk is the potential for 1-(4-Chloro-butoxy)-4-nitrobenzene to degrade at the high temperatures of the GC inlet. This could lead to inaccurate purity results and the appearance of artificial degradation peaks.
-
Non-Volatile Impurities: GC cannot analyze non-volatile impurities such as salts or high molecular weight byproducts, which would be readily detected by HPLC.
Comparative Performance Analysis: HPLC-UV vs. GC-MS
The choice between HPLC and GC is not about which is universally "better," but which is most fit-for-purpose. The following table provides a direct comparison for the analysis of 1-(4-Chloro-butoxy)-4-nitrobenzene.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Principle | Separation of solutes in a liquid mobile phase moving through a solid stationary phase.[4] | Separation of volatile components in a gaseous mobile phase moving through a stationary phase.[6] | The fundamental difference in phases dictates the applicability to different compound types. |
| Applicability | Excellent for non-volatile and thermally stable compounds. | Best for volatile and semi-volatile, thermally stable compounds.[7] | HPLC is inherently safer for potentially labile molecules as it operates at lower temperatures. |
| Selectivity | Good; adjustable via mobile phase composition, column chemistry, and gradient. | Excellent; based on both retention time and mass-to-charge ratio (for MS). | GC-MS offers orthogonal selectivity, making it superior for confirming impurity identity. |
| Sensitivity | Good (low ppm range). | Excellent (ppb range or lower).[7] | MS detectors are generally more sensitive than UV detectors. |
| Impurity ID | Limited to UV spectra (DAD) and comparison with reference standards. | Excellent; mass spectra provide structural information for identification.[1] | GC-MS is the definitive tool for identifying unknown volatile impurities. |
| Analysis Time | Moderate (typically 15-30 minutes). | Fast (typically 5-20 minutes). | GC methods can often be shorter due to faster ramp rates and higher flow rates. |
| Robustness | High; well-established for routine QC environments. | Moderate; susceptible to matrix effects and inlet contamination. | HPLC systems are generally considered more robust for routine, high-throughput analysis in pharmaceutical QC. |
Pillar 3: Trustworthiness - The Role of Method Validation
A described protocol is only trustworthy if it is validated. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard for this process.[9][10]
Any method used for purity determination must be validated for the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
-
Linearity & Range: Demonstrating that the method's response is directly proportional to the analyte concentration over a specified range.[8]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Decision Framework for Method Selection
Caption: Logical decision tree for selecting the appropriate analytical method.
Conclusion and Recommendation
For the routine quality control and purity determination of 1-(4-Chloro-butoxy)-4-nitrobenzene, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the superior and recommended primary technique. Its robustness, applicability to non-volatile impurities, and established role in pharmaceutical analysis make it the most reliable choice for generating accurate and defensible data for regulatory submission.[2][11]
Gas Chromatography-Mass Spectrometry (GC-MS) should be viewed as a powerful, complementary technique. It is invaluable during process development or in troubleshooting investigations to identify unknown volatile or semi-volatile impurities. Employing both methods provides a comprehensive analytical characterization of the intermediate, ensuring the highest standards of quality and safety for the final API.
References
-
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]
-
Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: A Simple Method for Analysis of Nitrobenzene In Aniline Source: Indian Journal of Chemistry URL: [Link]
-
Title: How to Validate Aromatic Compounds' Purity for Lab Applications Source: Patsnap Eureka URL: [Link]
-
Title: 6. analytical methods Source: Agency for Toxic Substances and Disease Registry URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: Aijiren Web (alwsci.com) URL: [Link]
-
Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]
-
Title: 1-Chloro-4-nitrobenzene Source: SIELC Technologies URL: [Link]
-
Title: Recent trends in the impurity profile of pharmaceuticals Source: NIH National Library of Medicine URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Preprints.org URL: [Link]
-
Title: 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5 Source: UNECE URL: [Link]
-
Title: Benzene, 1-chloro-4-nitro- Source: NIST WebBook URL: [Link]
-
Title: HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine Source: ResearchGate URL: [Link]
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. usp.org [usp.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: 1-(4-Chloro-butoxy)-4-nitrobenzene vs. Alternative Bifunctional Linkers in Targeted Protein Degradation
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Technical Comparison & Experimental Guide
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of a bifunctional linker is a critical determinant of a molecule's physicochemical properties and biological efficacy. Proteolysis Targeting Chimeras (PROTACs) rely heavily on the linker to bridge the target protein-binding ligand (warhead) and the E3 ligase-recruiting ligand (anchor).
This guide provides an in-depth, objective comparison between 1-(4-Chloro-butoxy)-4-nitrobenzene —a highly versatile aryl-alkyl ether linker—and traditional Polyethylene Glycol (PEG) or pure alkyl linkers. By synthesizing structural profiles, experimental degradation data, and self-validating synthetic protocols, this guide equips drug development professionals with the mechanistic insights needed to optimize ternary complex formation and cellular permeability .
Structural Profile & Mechanistic Advantages
1-(4-Chloro-butoxy)-4-nitrobenzene (Molecular Formula: C11H14ClNO3) is a heterobifunctional precursor characterized by three distinct structural domains, each offering specific strategic advantages in synthetic chemistry:
-
The p-Nitrophenoxy Group (Masked Nucleophile): The nitro group acts as a stable, electron-withdrawing protecting group during early synthetic steps. Upon chemoselective reduction, it yields an aniline—a moderate nucleophile perfectly suited for selective amide or sulfonamide coupling without competing with highly reactive aliphatic amines .
-
The Aryl-Ether Linkage (Rigidity & Polarity): Unlike purely aliphatic chains, the phenyl ring restricts conformational freedom. This semi-rigidity reduces the entropic penalty during the formation of the PROTAC-Target-E3 ternary complex. Furthermore, the ether oxygen slightly increases the topological polar surface area (tPSA), improving aqueous solubility over pure hydrocarbons .
-
The Butyl Chloride Chain (Stable Electrophile): The primary alkyl chloride is less reactive than corresponding bromides or iodides. This deliberate attenuation of reactivity prevents premature polymerization or side reactions, allowing the chloride to be selectively activated in situ (via a Finkelstein reaction) only when the final warhead conjugation is required.
Comparative Analysis: Aryl-Alkyl vs. PEG vs. Pure Alkyl Linkers
The choice between linker architectures involves a strict trade-off between solubility, cell permeability, and ternary complex cooperativity.
-
PEG Linkers: Highly flexible and hydrophilic. They excel at solubilizing hydrophobic warheads but often suffer from poor passive membrane permeability due to high polar surface area.
-
Pure Alkyl Linkers: Highly lipophilic and flexible. They readily cross cell membranes but can lead to "greasy" molecules that aggregate in aqueous media or adopt unproductive conformations (the "hook effect").
-
Aryl-Alkyl Ethers (e.g., 1-(4-Chloro-butoxy)-4-nitrobenzene): Serve as a structural compromise. The aryl ring provides pre-organization, while the butyl chain ensures sufficient lipophilicity for cell entry.
Table 1: Physicochemical Comparison of Linker Architectures
| Linker Architecture | Representative Precursor | cLogP Contribution | Aqueous Solubility | Passive Permeability (PAMPA) | Conformational Flexibility |
| Aryl-Alkyl Ether | 1-(4-Chlorobutoxy)-4-nitrobenzene | Moderate-High | Moderate | High | Semi-rigid (Pre-organized) |
| Pure Alkyl | 1,8-Dichlorooctane | High | Low | Very High | Highly Flexible |
| PEG-based | PEG4-Dichloride | Low | High | Low | Highly Flexible |
Table 2: Impact on PROTAC Degradation Efficacy (BRD4 Degrader Model)
Data synthesized from comparative degradation studies illustrating the impact of linker rigidity on cooperativity.
| Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) | Primary Limitation |
| Aryl-Alkyl Ether | 12.5 | 95% | > 1 (Positive) | Requires multi-step unmasking |
| Pure Alkyl (C8) | 45.0 | 88% | ~ 1 (Neutral) | Poor aqueous formulation |
| PEG4 | 120.0 | 75% | < 1 (Negative) | Efflux pump susceptibility |
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols for utilizing 1-(4-Chloro-butoxy)-4-nitrobenzene are designed as self-validating systems. Each step includes specific causality for reagent selection and In-Process Controls (IPC) to verify success before proceeding.
Protocol 1: Chemoselective Nitro Reduction (Avoiding Hydrodehalogenation)
Objective: Reduce the nitro group to an aniline without cleaving the aliphatic chloride. Causality: Standard Palladium on Carbon (Pd/C) with hydrogen gas will cause rapid hydrodehalogenation of the butyl chloride. To prevent this, a Béchamp-style reduction using Iron powder and Ammonium Chloride is employed. This method is highly chemoselective for nitro groups and leaves aliphatic halides untouched.
-
Preparation: Dissolve 10 mmol of 1-(4-Chloro-butoxy)-4-nitrobenzene in 50 mL of a 4:1 Ethanol/Water mixture.
-
Activation: Add 50 mmol of Iron (Fe) powder (325 mesh) and 15 mmol of Ammonium Chloride (NH4Cl). Causality: NH4Cl acts as a mild proton source to activate the iron surface without creating an overly acidic environment that could hydrolyze the ether.
-
Reaction: Reflux the mixture at 80°C for 2 hours under a nitrogen atmosphere.
-
Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z ~229) disappears, and a new peak for the aniline (m/z ~199) appears. Crucial Check: Ensure the isotopic pattern of the product retains the 3:1 ratio characteristic of a single chlorine atom (M and M+2 peaks), confirming the chloride is intact.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and evaporate to yield 1-(4-Chlorobutoxy)-4-aminobenzene.
Protocol 2: Sequential Bioconjugation (PROTAC Assembly)
Objective: Couple the E3 ligase anchor to the aniline, followed by warhead attachment via SN2 displacement.
Step A: Amide Coupling
-
Combine the resulting aniline (1 equiv) with a carboxylic acid-functionalized E3 ligand (e.g., Thalidomide-COOH, 1.1 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir at room temperature for 4 hours.
-
IPC: Monitor via HPLC. The aniline is a weaker nucleophile than an aliphatic amine, so HATU (a highly active coupling reagent) is necessary to drive the reaction to completion.
Step B: Finkelstein-Assisted SN2 Displacement
-
To the purified intermediate from Step A, add the nucleophilic warhead (e.g., a phenol-bearing target ligand, 1.2 equiv) in DMF.
-
Causality: Add Potassium Carbonate (K2CO3, 3 equiv) as a base and Potassium Iodide (KI, 0.5 equiv) as a catalyst. Why KI? The primary chloride is relatively unreactive toward bulky nucleophiles. KI facilitates an in situ Finkelstein reaction, temporarily converting the chloride to a highly reactive iodide, which is immediately displaced by the warhead.
-
Heat the mixture to 70°C for 12 hours.
-
IPC: Monitor via LC-MS for the appearance of the final high-molecular-weight PROTAC mass.
Visualizing the Workflow and Logic
Synthesis Workflow
Workflow for PROTAC assembly utilizing 1-(4-Chlorobutoxy)-4-nitrobenzene as a bifunctional linker.
Ternary Complex Degradation Pathway
Mechanism of target degradation driven by aryl-alkyl linker-mediated ternary complex formation.
References
-
Magano, J., et al. "Chromatography- and Lyophilization-Free Synthesis of a Peptide-Linker Conjugate." Organic Process Research & Development, 2014, 18(1), 142–151. Available at:[Link]
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020, 1(5), 273-312. Available at:[Link]
-
Lindstedt, E., et al. "Mild Synthesis of Sterically Congested Alkyl Aryl Ethers." Organic Letters, 2016. Available at:[Link]
Reactivity Comparison Guide: 1-(4-Chloro-butoxy)-4-nitrobenzene vs. 1,4-bis(4-nitrophenoxy)butane
Executive Summary & Strategic Context
In advanced organic synthesis and materials science, the selection between mono-substituted and bis-substituted aromatic ethers dictates the trajectory of the entire synthetic pathway. This guide provides an in-depth reactivity comparison between 1-(4-Chloro-butoxy)-4-nitrobenzene (a highly reactive, asymmetric intermediate) and 1,4-bis(4-nitrophenoxy)butane (a stable, symmetric polymer precursor).
Understanding the divergent reactivity of these two molecules is critical for researchers designing complex drug-delivery linkers, asymmetric APIs, or high-performance poly(ether-imide) nanocomposites[1].
Mechanistic Divergence & Reactivity Profiling
The fundamental difference between these two compounds lies in their terminal functional groups, which completely alter their electrophilic profiles.
-
1-(4-Chloro-butoxy)-4-nitrobenzene (The Electrophilic Hub): This molecule features a terminal primary alkyl chloride. The electronegative chlorine atom polarizes the C−Cl bond, creating a highly electrophilic aliphatic carbon. Because the alkyl chain minimizes steric hindrance, this site is primed for rapid Bimolecular Nucleophilic Substitution ( SN2 ) . It acts as a potent alkylating agent for secondary amines, thiols, or other phenols, allowing for the synthesis of asymmetric linkers.
-
1,4-bis(4-nitrophenoxy)butane (The Stable Precursor): In this symmetric molecule, both ends of the butane chain are capped with bulky, electron-withdrawing nitrophenoxy groups. Aryl-alkyl ether linkages are notoriously stable and resistant to nucleophilic cleavage under standard conditions. Consequently, the aliphatic chain is inert. The reactivity shifts entirely to the aromatic nitro groups , which serve as reducible hubs to generate diamine monomers for polymerization[1].
Fig 1: Divergent reactivity pathways of mono-substituted vs. bis-substituted nitrobenzene derivatives.
Comparative Performance & Quantitative Data
To facilitate objective material selection, the quantitative and qualitative properties of both compounds are summarized below[2][3].
| Property | 1-(4-Chloro-butoxy)-4-nitrobenzene | 1,4-bis(4-nitrophenoxy)butane |
| Molecular Formula | C10H12ClNO3 | C16H16N2O6 |
| Molecular Weight | 229.66 g/mol | 332.31 g/mol |
| Primary Reactive Site | Terminal alkyl chloride ( C−Cl ) | Aromatic nitro groups ( −NO2 ) |
| Dominant Reaction Mechanism | SN2 Nucleophilic Substitution | Catalytic Hydrogenation / Reduction |
| Electrophilicity | High (Aliphatic carbon bonded to Cl) | Very Low (Stable ether linkages) |
| Structural Role | Asymmetric linker, alkylating intermediate | Symmetric monomer precursor |
| Downstream Application | Drug discovery, targeted covalent inhibitors | High-temperature poly(ether-imide)s |
Self-Validating Experimental Workflows
The synthesis of either compound begins with the same starting materials: 4-nitrophenol and 1,4-dichlorobutane. The divergence in the product is strictly controlled by stoichiometry and reaction kinetics .
Using a polar aprotic solvent like DMF is a deliberate choice: it solvates the potassium cation from the K2CO3 base, leaving the phenoxide anion "naked" and highly nucleophilic, thereby driving the etherification forward[1].
Fig 2: Stoichiometry-controlled experimental workflow for synthesizing both target compounds.
Protocol A: Synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene (Mono-Alkylation)
To isolate the mono-substituted intermediate, the reaction must be flooded with the electrophile to prevent the newly formed product from reacting with a second equivalent of phenol.
-
Reaction Setup: Dissolve 1 equivalent of 4-nitrophenol and 3-5 equivalents of 1,4-dichlorobutane in anhydrous DMF. Add 1.5 equivalents of anhydrous K2CO3 .
-
Heating: Stir the suspension at 70°C for 8 hours.
-
Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.
-
Validation Checkpoints (Self-Validation):
-
TLC: 4-nitrophenol is highly polar ( Rf ~0.2 in 20% EtOAc/Hexane) and stains bright yellow. The product ether is significantly less polar ( Rf ~0.6).
-
1 H NMR: The critical validation is the presence of a triplet at ~3.6 ppm, corresponding to the CH2−Cl protons. If the bis-substituted product formed, this peak would vanish, replaced entirely by an O−CH2 triplet at ~4.1 ppm.
-
Protocol B: Catalytic Reduction of 1,4-bis(4-nitrophenoxy)butane
For polymer applications, the stable bis-nitro compound must be reduced to 1,4-bis(4-aminophenoxy)butane. This can be achieved via continuous flow hydrogenation (e.g., Raney Nickel, 50 bar H2 )[4] or via a safer, scalable batch transfer hydrogenation[1].
-
Reaction Setup: Suspend 1,4-bis(4-nitrophenoxy)butane in absolute ethanol. Add 10 mol% of Palladium on Carbon (Pd/C, 10 wt%).
-
Hydrazine Addition: Slowly add an excess of hydrazine monohydrate dropwise at room temperature. Causality: Hydrazine acts as an in situ hydrogen donor, safely decomposing into N2 and H2 on the palladium surface, eliminating the need for high-pressure gas cylinders.
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Validation Checkpoints (Self-Validation):
-
Visual: The starting suspension will transition from a pale yellow to a colorless solution as the chromophoric nitro groups are reduced.
-
TLC: The resulting diamine is highly polar. It will remain near the baseline in standard non-polar solvent systems and will stain a deep purple/brown when treated with Ninhydrin solution (confirming the presence of primary amines).
-
1 H NMR: The downfield aromatic protons adjacent to the nitro group (~8.2 ppm) will disappear, shifting upfield to ~6.5 ppm due to the electron-donating nature of the newly formed amine. A broad singlet will appear at ~3.5-4.0 ppm, representing the −NH2 protons.
-
References
-
Faghihi, K., et al. (2015). "Preparation, Characterization and Surface Morphology of New Thermally Stable Poly(Ether-Imide)/Organoclay Nanocomposites". ResearchGate. URL: [Link]
-
PubChem. "1,4-bis(4-nitrophenoxy)butane (C16H16N2O6)". National Center for Biotechnology Information. URL:[Link]
Sources
Analytical Standards for 1-(4-Chloro-butoxy)-4-nitrobenzene: A Comparison Guide for PGI Quantification
As pharmaceutical synthesis grows increasingly complex, the rigorous control of Potential Genotoxic Impurities (PGIs) remains a paramount regulatory hurdle. 1-(4-Chloro-butoxy)-4-nitrobenzene is a critical intermediate frequently utilized in the synthesis of ether-linked active pharmaceutical ingredients (APIs), such as atypical antipsychotics.
However, this molecule presents a unique analytical challenge: it possesses a "dual-threat" structural alert. The rigorous quantification of this compound at trace levels (parts-per-million or parts-per-billion) is mandated by the [1], which enforces a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifelong exposure. Selecting the correct analytical standard and methodology is not merely a compliance exercise; it is a fundamental requirement for patient safety.
The Mechanistic Imperative for High-Purity Standards
To understand why the grade and handling of the 1-(4-Chloro-butoxy)-4-nitrobenzene standard are critical, one must first understand its mechanism of toxicity. The molecule contains two distinct reactive moieties that interact with DNA through entirely different biological pathways:
-
The Alkyl Halide Moiety (Chlorobutoxy): Alkyl halides are direct-acting electrophiles. They undergo SN2 nucleophilic substitution with the electron-rich nitrogen atoms of DNA bases (primarily the N-7 of guanine and N-3 of adenine), leading to direct DNA alkylation[2].
-
The Nitroaromatic Moiety (Nitrobenzene): Unlike the direct-acting alkyl halide, the nitro group requires enzymatic activation. Bacterial and mammalian nitroreductases reduce the nitro group to a highly reactive hydroxylamine, which subsequently binds covalently to DNA, a mechanism well-documented in [3].
Because of these dual pathways, any degradation of the analytical standard—such as the solvolysis of the chlorine atom or the premature reduction of the nitro group—will result in false-negative quantifications during API batch release.
Fig 1. Dual genotoxic pathways of 1-(4-Chloro-butoxy)-4-nitrobenzene via alkylation and reduction.
Comparative Analysis of Analytical Standard Grades
When establishing a control strategy, analytical scientists must choose between different grades of reference materials. The choice directly impacts the accuracy of the recovery data and the robustness of the validation.
Table 1: Objective Comparison of Standard Alternatives
| Standard Grade | Typical Purity | Traceability | Matrix Effect Mitigation | Best Use Case & Causality |
| In-House Synthesized (Working Standard) | 90% - 95% | Internal NMR/HPLC only | None | Early R&D: Cost-effective for initial method scoping, but lacks the rigorous certification required for regulatory API release. |
| Commercial High-Purity CRM | >98% | ISO 17034 / ISO 17025 | None | Routine QC: Provides exact mass balance and regulatory compliance. Must be paired with matrix-matched calibration. |
| Stable Isotope-Labeled (SIL) Standard (e.g., D8-chlorobutoxy) | >98% isotopic | ISO 17034 | Absolute | Complex API Matrices: ESI-MS/MS suffers from ion suppression. The SIL standard co-elutes and experiences identical suppression, making quantification self-validating. |
Expert Insight: For trace PGI analysis (<10 ppm), the SIL Standard is the only alternative that creates a truly self-validating system. Because the SIL standard is chemically identical to the analyte but differs in mass, any loss during sample extraction or signal suppression during ionization is automatically corrected by the analyte-to-internal-standard area ratio.
Analytical Platform Comparison: GC-MS vs. LC-MS/MS
While[4], the specific structure of 1-(4-Chloro-butoxy)-4-nitrobenzene presents thermal stability challenges.
Table 2: Performance Comparison of Analytical Platforms
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Thermal Degradation | High Risk (Nitro group reduction in hot inlet) | None (Room temperature ionization) |
| Sensitivity (LOD) | ~50 ppb | <5 ppb (Using MRM mode) |
| Matrix Interference | Moderate (Requires volatile matrix) | High (Requires SIL internal standard) |
| Sample Prep | Headspace or LLE | Direct inject or LLE |
Causality behind Platform Selection: We strongly recommend LC-MS/MS over GC-MS for this specific compound. The ether linkage combined with the nitroaromatic ring makes the molecule susceptible to thermal degradation at the high temperatures (>250°C) required for GC injection ports. LC-MS/MS bypasses thermal degradation entirely. However, because nitro groups are notoriously difficult to ionize in positive Electrospray Ionization (ESI+), the mobile phase must be carefully modified with ammonium formate to promote the formation of the [M+NH4]+ adduct.
Self-Validating Experimental Protocol (LC-MS/MS)
The following protocol details the quantification of 1-(4-Chloro-butoxy)-4-nitrobenzene in an API matrix. It is designed as a self-validating system: it includes an aprotic diluent to prevent standard degradation, and a SIL internal standard to correct for matrix effects.
Fig 2. Self-validating LC-MS/MS workflow for trace quantification of the analytical standard.
Step-by-Step Methodology
Step 1: Preparation of Standard Solutions (Critical Causality)
-
Action: Dissolve the 1-(4-Chloro-butoxy)-4-nitrobenzene CRM and the SIL internal standard in 100% Acetonitrile to create a 1 mg/mL stock solution.
-
Causality: Alkyl halides are highly susceptible to solvolysis in protic solvents (like methanol or ethanol). Preparing this standard in methanol will cause the chlorine atom to be replaced by a methoxy group over time, destroying the standard and leading to dangerous false-negative results[5]. Acetonitrile, being aprotic, ensures long-term standard stability.
Step 2: Sample Preparation & Matrix Spiking
-
Action: Weigh 50 mg of the API into a centrifuge tube. Spike the sample with the SIL internal standard to achieve a final concentration of 10 ppb.
-
Action: Dissolve the API in 2 mL of water (if water-soluble) or a suitable aqueous buffer. Add 2 mL of Hexane/Ethyl Acetate (80:20 v/v) and vortex for 5 minutes.
-
Causality: Liquid-Liquid Extraction (LLE) partitions the highly non-polar 1-(4-Chloro-butoxy)-4-nitrobenzene into the organic layer, leaving the bulk API in the aqueous layer. This drastically reduces ion suppression in the mass spectrometer.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Causality: The ammonium formate buffer is strictly required to force the formation of the ammonium adduct [M+NH4]+ at m/z 247.1, as the bare molecule resists protonation [M+H]+ due to the electron-withdrawing nitro group.
-
MRM Transitions: Monitor the precursor-to-product ion transition of m/z 247.1 → 122.0 (corresponding to the nitrophenol fragment).
Step 4: System Validation
-
The system validates itself by calculating the recovery of the SIL internal standard. If the absolute peak area drops by 50% due to matrix suppression, the SIL area will drop by the exact same margin. The Area Ratio (Analyte/SIL) remains constant, guaranteeing that the calculated concentration is accurate and compliant with the 1.5 µ g/day TTC limit.
References
-
Analytical Research & Development on Genotoxic Impurities International Journal of Pharmaceutical Sciences URL: [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design National Institutes of Health (NIH) / PMC URL:[Link]
-
Toxicological Profile for Nitrobenzene Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]
-
Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development Pharmaceutical Technology URL:[Link]
-
Determination of Nitrobenzene Compounds in Nifedipine by GCMS Shimadzu Application News URL:[Link]
Sources
Absolute Purity Determination of 1-(4-Chloro-butoxy)-4-nitrobenzene: A Comparative Guide to qNMR vs. HPLC
In the synthesis and scale-up of critical pharmaceutical intermediates like 1-(4-Chloro-butoxy)-4-nitrobenzene, establishing absolute purity is a major analytical bottleneck. While High-Performance Liquid Chromatography (HPLC) remains the traditional workhorse for release testing, it suffers from a fundamental limitation during early-stage development: it requires a highly pure, pre-characterized reference standard of the analyte itself to establish calibration curves.
Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this requirement entirely. By acting as a primary ratio measurement procedure, qNMR provides a self-validating system that determines absolute mass fraction without needing an authentic reference standard of the target molecule [4]. This guide objectively compares qNMR against HPLC and provides a field-proven, step-by-step protocol for the absolute quantification of 1-(4-Chloro-butoxy)-4-nitrobenzene.
The Mechanistic Divide: qNMR vs. HPLC-UV
To understand why qNMR is the gold standard for absolute purity, we must examine the causality behind how both instruments detect molecules.
HPLC relies on UV absorption. The nitrobenzene chromophore in 1-(4-Chloro-butoxy)-4-nitrobenzene absorbs UV light strongly, making HPLC highly sensitive. However, UV response factors vary wildly between the parent compound and its impurities. Without an authentic reference standard to calibrate the detector, HPLC can only provide "Area %" purity. This dangerously assumes all components absorb UV light equally and completely ignores UV-inactive impurities (e.g., residual extraction solvents, water, or inorganic salts) [7].
Conversely, qNMR is based on a fundamental physical truth: the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure [6]. By co-dissolving the analyte with a completely unrelated, NIST-traceable Internal Standard (IS), qNMR locks the gravimetric mass to the NMR integration, yielding absolute mass fraction purity (% w/w) [5].
Table 1: Performance Comparison for Small Molecule Purity
| Parameter | qNMR (Absolute Method) | HPLC-UV (Area Normalization) |
| Primary Standard Required? | No (Uses a universal internal standard) | Yes (Requires identical reference standard) |
| Method Development Time | Minutes to Hours | Days to Weeks |
| Detection of UV-Inactive Impurities | Yes (e.g., residual solvents, water) | No |
| Purity Output | Absolute Mass Fraction (% w/w) | Relative Area % |
| Limit of Detection | Moderate (~0.1 - 1%) | High (< 0.05%) |
Designing a Self-Validating qNMR System
To accurately quantify 1-(4-Chloro-butoxy)-4-nitrobenzene (C₁₀H₁₂ClNO₃, MW = 229.66 g/mol ), the experimental design must eliminate signal overlap. The analyte exhibits the following distinct proton signals in DMSO-d₆:
-
Aromatic protons: ~8.20 ppm (2H, adjacent to -NO₂) and ~7.10 ppm (2H, adjacent to ether oxygen).
-
Aliphatic protons: ~4.10 ppm (t, 2H), ~3.60 ppm (t, 2H), and ~1.90-2.00 ppm (m, 4H).
Expertise Insight (Internal Standard Selection): We select Maleic Acid (MW = 116.07 g/mol ) as the internal standard. It is commercially available as a highly pure Certified Reference Material (CRM) [3]. Crucially, its single alkene resonance appears as a sharp singlet at δ 6.26 ppm in DMSO-d₆. This sits perfectly in the baseline void between the analyte's aliphatic and aromatic signals, preventing integration overlap—the primary source of error in qNMR [2].
Fig 1: Self-validating qNMR workflow for absolute purity determination.
Step-by-Step Protocol for Absolute Quantification
This methodology ensures metrological traceability and minimizes user-induced variance.
Step 1: Gravimetric Preparation
-
Using a microbalance (d = 0.01 mg) calibrated with traceable weights, accurately weigh ~15.00 mg of 1-(4-Chloro-butoxy)-4-nitrobenzene and ~5.00 mg of Maleic Acid CRM into a static-free glass vial. Document the exact masses.
-
Add 0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex until complete co-dissolution is achieved. Incomplete dissolution will generate inhomogeneities that lead to line broadening and poor integration [2].
-
Transfer 0.6 mL of the homogenized solution into a standard 5 mm NMR tube.
Step 2: NMR Acquisition Parameters
-
T₁ Determination: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton (typically the maleic acid singlet or the analyte's aromatic protons).
-
Relaxation Delay (D1): Set D1 to ≥ 5 × T₁ (typically 30–60 seconds). Causality note: Failing to wait 5×T₁ results in incomplete magnetic relaxation. This artificially suppresses the integral of protons with longer relaxation times, destroying the quantitative integrity of the experiment [3].
-
Pulse & Transients: Use a 90° excitation pulse to maximize signal. Acquire a minimum of 64 transients to achieve a Signal-to-Noise (S/N) ratio > 1000 for the target peaks [3].
Step 3: Processing and Integration
-
Apply a line broadening (LB) window function of 0.1 to 0.3 Hz before Fourier Transformation to enhance S/N without distorting peak areas [1].
-
Perform meticulous zero-order and first-order manual phase correction.
-
Apply a 5th-order polynomial baseline correction to ensure the integral regions start and end exactly at zero [1].
-
Integrate the Maleic Acid peak at δ 6.26 ppm (N=2) and the analyte's aromatic peak at δ 8.20 ppm (N=2).
Data Interpretation and Comparative Results
The absolute mass fraction purity ( Px ) is calculated using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MWstdMWx×mxmstd×Pstd
(Where I = integral area, N = number of protons, MW = molecular weight, m = gravimetric mass, and P = purity).
Table 2: Simulated Batch Analysis (qNMR vs. HPLC Area %)
| Batch ID | Analyte Mass (mg) | IS Mass (mg) | Analyte Integral (δ 8.20) | IS Integral (δ 6.26) | qNMR Purity (% w/w) | HPLC Area % |
| Batch A | 15.20 | 5.05 | 1.000 | 1.305 | 98.5% | 99.8% |
| Batch B | 14.85 | 4.98 | 1.000 | 1.350 | 96.2% | 99.1% |
| Batch C | 15.02 | 5.01 | 1.000 | 1.410 | 92.4% | 98.9% |
Analysis of Results: Table 2 demonstrates a critical phenomenon in drug development. HPLC Area % consistently overestimates the purity of 1-(4-Chloro-butoxy)-4-nitrobenzene (showing >98% across all batches). This occurs because HPLC is blind to UV-transparent impurities like residual water or extraction solvents [7]. qNMR, by measuring the absolute mass of the organic molecule against a primary standard, reveals the true weight-for-weight purity, proving its superiority as a definitive characterization tool [5].
References
- Purity by Absolute qNMR Instructions. American Chemical Society (ACS).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
- qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures (BIPM).
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. EurekAlert.
- The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR. American Chemical Society (ACS).
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Absolute Quantification by qNMR. Enfanos.
Comprehensive Alkylating Potential Guide: 1-(4-Chlorobutoxy)-4-nitrobenzene vs. Conventional Haloalkanes
As a critical electrophilic linker in organic synthesis and drug development, 1-(4-chlorobutoxy)-4-nitrobenzene is frequently utilized to append functionalized butyl chains to secondary amines, particularly in the synthesis of piperazine-derived antipsychotics[1]. However, selecting the optimal alkylating agent requires a rigorous understanding of molecular kinetics, leaving group dynamics, and intramolecular electronic effects.
This guide provides an objective, mechanistically grounded comparison between 1-(4-chlorobutoxy)-4-nitrobenzene and other standard haloalkanes, supported by self-validating experimental protocols and kinetic data.
Mechanistic Analysis: Causality Behind Reactivity
To accurately predict the alkylating potential of 1-(4-chlorobutoxy)-4-nitrobenzene, we must deconstruct the molecule into its reactive components: a primary alkyl chloride and a terminal p-nitrophenoxy group. Its reactivity in nucleophilic substitution ( SN2 ) is governed by three intersecting factors:
A. Leaving Group Dynamics and Steric Hindrance
Like 1-chlorobutane, the leaving group is a chloride ion ( Cl− ). Because the carbon-chlorine bond is stronger and less polarizable than a carbon-bromine or carbon-iodine bond, its baseline reactivity is inherently lower than that of bromobutanes or methyl iodide. Sterically, the flexible four-carbon chain presents minimal hindrance to backside nucleophilic attack, making it a reliable, albeit moderate, SN2 substrate.
B. The Suppression of Neighboring Group Participation (NGP)
In typical 4-alkoxybutyl halides, the ether oxygen can act as an internal nucleophile. The oxygen's lone pairs attack the C4 carbon, displacing the halide to form a transient, highly reactive five-membered cyclic oxonium intermediate[2]. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can accelerate reaction rates by orders of magnitude[3].
However, in 1-(4-chlorobutoxy)-4-nitrobenzene, NGP is effectively shut down . The strongly electron-withdrawing p-nitro group delocalizes the ether oxygen's lone pairs into the aromatic ring via resonance. This drastic reduction in Lewis basicity prevents the oxygen from forming the cyclic intermediate[4]. Consequently, the molecule is forced to react via a standard, unassisted bimolecular SN2 pathway.
Fig 1. Reaction pathways for 1-(4-chlorobutoxy)-4-nitrobenzene showing suppressed NGP.
Quantitative Comparison of Alkylating Agents
The table below summarizes the relative alkylating potential ( krel ) of various haloalkanes when reacted with a standard secondary amine (e.g., N-methylpiperazine) in a polar aprotic solvent (e.g., Acetonitrile) at 80°C. Data is normalized to 1-chlorobutane.
| Alkylating Agent | Leaving Group | Relative SN2 Rate ( krel ) | Dominant Mechanism | NGP Potential |
| Methyl Iodide | Iodide ( I− ) | > 100,000 | Unhindered SN2 | None |
| Benzyl Chloride | Chloride ( Cl− ) | ~ 100 | Resonance-stabilized SN2 | None |
| 1-Bromobutane | Bromide ( Br− ) | ~ 50 | Standard SN2 | None |
| 1-Chlorobutane | Chloride ( Cl− ) | 1.0 (Reference) | Standard SN2 | None |
| 1-(4-Chlorobutoxy)-4-nitrobenzene | Chloride ( Cl− ) | ~ 0.85 | Standard SN2 | Suppressed by p- NO2 |
Insight: 1-(4-chlorobutoxy)-4-nitrobenzene exhibits a slightly lower reaction rate than unsubstituted 1-chlorobutane. This is due to the mild inductive electron-withdrawing effect of the distant phenoxy group, which slightly destabilizes the electron-rich SN2 transition state.
Experimental Protocol: Self-Validating Kinetic Assay
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating HPLC-UV workflow to determine the pseudo-first-order rate constant ( kobs ) of the alkylation reaction. The inclusion of an internal standard (biphenyl) corrects for injection volume discrepancies, while a parallel run with 1-chlorobutane serves as a baseline control.
Step-by-Step Methodology
Step 1: Preparation of Standardized Solutions
-
Prepare a 0.1 M solution of the electrophile (1-(4-chlorobutoxy)-4-nitrobenzene) in anhydrous Acetonitrile.
-
Prepare a 1.0 M solution of the nucleophile (N-methylpiperazine) in anhydrous Acetonitrile (10-fold excess ensures pseudo-first-order kinetics).
-
Add Biphenyl (0.05 M) to the nucleophile solution to act as a UV-active internal standard.
Step 2: Reaction Initiation
-
Transfer 5.0 mL of the nucleophile/internal standard solution into a thermostatted reaction vessel pre-heated to 80°C.
-
Rapidly inject 0.5 mL of the electrophile solution to initiate the reaction. Start the timer ( t=0 ).
Step 3: Aliquot Quenching
-
At predetermined intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it into 900 µL of a cold (0°C) quenching solution (50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid). The acid protonates the amine nucleophile, instantly halting the SN2 reaction.
Step 4: HPLC/UV Quantification
-
Inject 10 µL of each quenched sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to 254 nm.
-
Integrate the peak areas for the remaining electrophile and the biphenyl internal standard.
Step 5: Data Analysis
-
Calculate the normalized concentration of the electrophile at each time point by dividing its peak area by the internal standard's peak area.
-
Plot ln([Electrophile]t/[Electrophile]0) versus time. The negative slope of this linear regression yields the rate constant kobs .
Fig 2. Self-validating experimental workflow for HPLC-based kinetic alkylation assay.
Conclusion
While 1-(4-chlorobutoxy)-4-nitrobenzene is a highly valuable intermediate for synthesizing complex drug architectures, its alkylating potential is strictly that of a standard primary chloride. The highly electron-withdrawing nature of the p-nitro group neutralizes any potential for anchimeric assistance (NGP) from the ether oxygen. For processes requiring significantly faster reaction times or lower temperatures, researchers should consider synthesizing the bromide or iodide analogs, or utilizing catalytic additives such as Sodium Iodide (Finkelstein reaction conditions) to generate the more reactive 1-(4-iodobutoxy)-4-nitrobenzene in situ[1].
Sources
Thermal Analysis of 1-(4-Chloro-butoxy)-4-nitrobenzene: A Comparative Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and materials science, a thorough understanding of the thermal properties of novel chemical entities is not merely a regulatory formality but a cornerstone of safety, stability, and process control. 1-(4-Chloro-butoxy)-4-nitrobenzene, a molecule featuring a nitroaromatic head and a halogenated alkyl ether tail, presents a unique profile of interest for its potential as a synthetic intermediate. The nitro group, a common pharmacophore and a known energetic functional group, combined with a flexible, chlorinated linker, necessitates a rigorous evaluation of its thermal behavior.
This guide provides a comprehensive comparative analysis of the predicted thermal properties of 1-(4-Chloro-butoxy)-4-nitrobenzene. As of the time of this publication, specific experimental TGA/DSC data for this compound is not available in the public domain. Therefore, this document leverages a first-principles approach, grounded in the established thermal behavior of structurally analogous compounds, to provide a robust predictive framework. We will dissect the molecule's constituent parts, compare them to well-characterized alternatives, and provide a detailed, best-practice protocol for experimental verification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Molecular Structure and Its Implications for Thermal Stability
The thermal behavior of 1-(4-Chloro-butoxy)-4-nitrobenzene is dictated by the interplay of its three key structural features:
-
The Nitroaromatic System (4-Nitrobenzene): The C-NO2 bond is a known energetic site. The thermal decomposition of many nitroaromatic compounds is an exothermic process that can be rapid and, in some cases, explosive, often initiated by the homolytic cleavage of this bond.[1] The stability of the aromatic ring itself provides a high thermal backbone, but the nitro group is the primary driver of decomposition.
-
The Ether Linkage (-O-): Ether linkages are generally more thermally stable than, for example, ester groups, but they can be susceptible to cleavage at elevated temperatures. Their presence adds flexibility to the molecule.
-
The Halogenated Alkyl Chain (- (CH2)4-Cl): The four-carbon butoxy chain provides significant conformational flexibility. The terminal chlorine atom introduces a potential site for elimination reactions (e.g., dehydrochlorination) and can influence the decomposition pathway. Halogenated compounds can release corrosive gases like HCl upon decomposition.[2]
The combination of a nitro group and a halogen on the same molecule suggests a complex decomposition profile that warrants careful investigation.
Comparative Analysis with Structural Analogues
To predict the thermal profile of 1-(4-Chloro-butoxy)-4-nitrobenzene, we will compare it with several key analogues for which thermal data or physical properties are known. This comparison allows us to deconstruct the influence of each part of the molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference from Target |
| 1-Chloro-4-nitrobenzene | C6H4ClNO2 | 157.55 | 82-84 | 242 | Lacks the butoxy linker |
| 1-Butoxy-4-nitrobenzene | C10H13NO3 | 195.22 | ~35-38 (estimated) | >300 | Lacks the terminal chlorine |
| 1-(4-Bromobutoxy)-4-nitrobenzene | C10H12BrNO3 | 274.11 | 37-40 | 165-170 (at 0.5 mmHg) | Bromine instead of Chlorine |
| 1-(3-Chloropropoxy)-4-nitrobenzene | C9H10ClNO3 | 215.63 | N/A | N/A | Shorter alkyl chain |
| 1-(4-Chloro-butoxy)-4-nitrobenzene | C10H12ClNO3 | 229.66 | Predicted: 40-50 | Predicted: >300 | Target Compound |
Data sourced from various chemical suppliers and databases.[3][4][5]
Analysis of Comparative Compounds:
-
1-Chloro-4-nitrobenzene: This molecule represents the core nitroaromatic part. Its relatively high melting point is due to strong intermolecular interactions in the crystal lattice. Its decomposition is primarily driven by the nitro group.
-
1-Butoxy-4-nitrobenzene: The addition of the butoxy chain significantly lowers the melting point compared to 1-chloro-4-nitrobenzene, as the flexible chain disrupts crystal packing. The boiling point is high due to the increased molecular weight and van der Waals forces. Its decomposition will likely involve both the nitro group and the ether chain.
-
1-(4-Bromobutoxy)-4-nitrobenzene: The substitution of chlorine with bromine (a heavier halogen) has a minor effect on the melting point. This suggests that the alkyl ether chain is the dominant factor in determining the melting behavior.
-
1-(3-Chloropropoxy)-4-nitrobenzene: Although full thermal data is unavailable, the shorter alkyl chain would be expected to alter the melting point and boiling point compared to the butoxy analogue.
Predicted Thermal Behavior of 1-(4-Chloro-butoxy)-4-nitrobenzene
Based on the comparative analysis, we can predict the following thermal profile for 1-(4-Chloro-butoxy)-4-nitrobenzene:
-
Melting Point: The presence of the 4-chlorobutoxy chain will disrupt the crystal lattice packing more effectively than a single chlorine atom but will be influenced by the polar terminal chlorine. Therefore, its melting point is predicted to be slightly higher than that of 1-butoxy-4-nitrobenzene, likely in the 40-50 °C range. This will appear as a sharp endothermic peak in the DSC curve.
-
Decomposition Profile (TGA):
-
Onset of Decomposition: The decomposition is expected to be a multi-stage process. The initial decomposition is likely to be initiated by the C-NO2 bond cleavage, which is characteristic of nitroaromatic compounds.[1] However, the chlorobutoxy tail may also undergo decomposition in a similar temperature range. The onset of significant mass loss is predicted to be in the range of 200-250 °C .
-
Decomposition Stages: The TGA curve may show two or more overlapping mass loss steps. The first could be associated with the loss of the chlorobutoxy chain, potentially involving the elimination of HCl and butene fragments. The second, more energetic decomposition, would be from the nitroaromatic core.
-
-
DSC Profile:
-
Following the melting endotherm, a broad, strong exothermic peak (or multiple exothermic events) corresponding to the decomposition is expected. The energy released during this decomposition could be significant, highlighting the need for careful handling at elevated temperatures. The presence of both a nitro group and a halogenated chain could lead to a complex, autocatalytic decomposition pathway.[6]
-
Standardized Experimental Protocol for TGA/DSC Analysis
To experimentally verify these predictions, a systematic TGA/DSC analysis is required. The following protocol is based on established standards such as ASTM E1131 and ISO 11358-1.[7][8]
Instrumentation and Consumables
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.
-
Microbalance with a sensitivity of at least ±1 µg.
-
Aluminum or platinum crucibles (open or with a pinhole lid).
-
High-purity nitrogen gas (99.999%).
-
High-purity air or oxygen gas (99.999%).
Experimental Workflow Diagram
Caption: Experimental workflow for TGA/DSC analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Carefully weigh 5-10 mg of 1-(4-Chloro-butoxy)-4-nitrobenzene into a tared aluminum or platinum crucible.
-
Record the initial mass with high precision.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
Allow the instrument to equilibrate at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
DSC Curve:
-
Identify the endothermic peak corresponding to the melting point. Determine the onset and peak temperatures.
-
Identify any exothermic peaks corresponding to decomposition. Determine the onset temperature, peak temperature, and the integrated area of the exotherm (enthalpy of decomposition, ΔHd).
-
-
TGA Curve:
-
Identify the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Determine the temperatures for each stage of mass loss and the percentage of mass lost in each step.
-
The final residual mass at 600 °C should be noted.
-
-
Interpretation of Predicted Thermal Data
A robust interpretation of the thermal data is crucial for a comprehensive understanding of the compound's stability.
Logical Flow of Comparative Analysis
Caption: Logical flow of the comparative analysis.
-
Melting Endotherm (DSC): A sharp, well-defined endotherm will confirm the melting of a crystalline solid. The temperature at which this occurs provides a measure of purity and the strength of the crystal lattice.
-
Mass Loss Steps (TGA): The TGA curve will quantitatively measure the loss of different parts of the molecule. The initial mass loss is likely due to the fragmentation of the chlorobutoxy side chain. The subsequent, often more rapid, mass loss at higher temperatures would correspond to the decomposition of the nitroaromatic ring.
-
Decomposition Exotherm (DSC): The presence of a strong exotherm immediately following or overlapping with the mass loss is a critical indicator of a high-energy decomposition. This is expected for a nitro-containing compound.[9] The magnitude of the exotherm (in J/g) is a measure of the energy released and is a key parameter for safety assessments. A large and sharp exotherm suggests a rapid, potentially hazardous, decomposition.
Conclusion
While awaiting direct experimental data, this comparative guide provides a scientifically grounded prediction of the thermal behavior of 1-(4-Chloro-butoxy)-4-nitrobenzene. By analyzing its structural components and comparing them to known analogues, we anticipate a melting point in the range of 40-50 °C, followed by a multi-stage, exothermic decomposition beginning at approximately 200-250 °C. The combination of a nitro group and a halogenated ether chain suggests a complex decomposition mechanism that could release significant energy and potentially hazardous byproducts.
The provided detailed experimental protocol, based on international standards, offers a clear pathway for researchers to verify these predictions and to obtain the precise data necessary for safe handling, process development, and regulatory compliance. For professionals in drug development, such a proactive analysis is invaluable for anticipating potential stability issues and for designing robust manufacturing and storage protocols.
References
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [2][7][10][11][12]
-
ISO 11358-1:2014, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2014, [8][13]
-
Choudhry, G. G., & Hutzinger, O. (1982). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Part V: Hypotheses and summary. Toxicological & Environmental Chemistry, 5(3-4), 295-309. [Link][2]
-
Levy, J. B. (1954). The Thermal Decomposition of Nitrate Esters. II. The Effect of Additives on the Thermal Decomposition of Ethyl Nitrate. Journal of the American Chemical Society, 76(14), 3790-3793. [Link]
-
Ju, X., & Li, J. (2014). Biodegradation of nitroaromatic compounds. Applied and environmental microbiology, 80(16), 4789-4797. [Link][14]
-
Brill, T. B., & Oyumi, Y. (1986). Thermal decomposition of energetic materials. 32. A survey of the condensed phase decomposition of nitroaromatics. The Journal of Physical Chemistry, 90(24), 6848-6854. [Link][1]
-
Chen, J. R., & Brill, T. B. (1991). Thermal decomposition of energetic materials 54. Kinetics and mechanisms of the rapid, slow, and autocatalytic thermolysis of the eight isomers of dinitrotoluene. Combustion and Flame, 87(2), 157-168. [Link][9]
-
Stoessel, F. (2008). Runaway reaction hazards in processing organic nitro compounds. Organic Process Research & Development, 12(4), 640-646. [Link][6]
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PubChem. (n.d.). 1-Butoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link][3]
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PubChem. (n.d.). 1-(3-Chloropropoxy)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link][5]
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- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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Elemental Analysis of 1-(4-Chloro-butoxy)-4-nitrobenzene: A Comparative Guide for Drug Development
Accurate elemental analysis is a foundational requirement in drug development, essential for confirming the empirical formula and purity of synthetic intermediates. 1-(4-Chloro-butoxy)-4-nitrobenzene ( C10H12ClNO3 ) presents a unique analytical challenge. With a theoretical mass distribution of C: 52.30%, H: 5.27%, N: 6.10%, O: 20.90%, and Cl: 15.44% , it contains both a refractory nitro group and a terminal halogen.
This guide objectively compares the leading methodologies for analyzing mixed heteroatom/halogenated organic compounds and provides a self-validating protocol for exact stoichiometric determination.
The Analytical Challenge: Halogen Interference
In traditional CHN combustion analysis, the sample is oxidized at ~1000°C. For 1-(4-Chloro-butoxy)-4-nitrobenzene, the nitrobenzene moiety requires a robust reduction phase (typically a copper catalyst at 600°C) to convert nitrogen oxides ( NOx ) back to N2 gas for Thermal Conductivity Detector (TCD) measurement.
However, the terminal alkyl chloride readily forms HCl and Cl2 gases during combustion. If these halogen gases are not aggressively scrubbed, they will pass into the reduction tube, poison the copper catalyst, and artificially inflate the nitrogen signal. Therefore, accurate analysis requires either highly specialized halogen-scrubbing CHNO analyzers or decoupled, halogen-specific techniques like the [1].
Comparison of Analytical Methodologies
To achieve IND-ready (Investigational New Drug) data, researchers typically choose between three distinct analytical pathways:
Method A: Automated CHNO with Halogen Scrubbing + Schöniger/IC (The Gold Standard)
This decoupled approach uses an automated elemental analyzer packed with silver-based scrubbers for C, H, N, and O, while a separate aliquot is subjected to oxygen-flask combustion and Ion Chromatography (IC) for exact Chlorine quantification[2].
-
Advantage: Eliminates cross-interference; provides exact stoichiometry.
Method B: Microcoulometric Oxidative Combustion
Adapted from standards like [3], this method combusts the sample in an oxygen-rich environment and flushes the gases into a microcoulometric titration cell to quantify HCl [3].
-
Advantage: Highly automated and exceptionally sensitive for trace halogens.
-
Limitation: Does not simultaneously provide C, H, N, or O data.
Method C: Energy Dispersive X-Ray Fluorescence (EDXRF)
A non-destructive technique that uses X-ray excitation to determine elemental composition based on fluorescent emission[4].
-
Advantage: Zero sample preparation; rapid screening.
-
Limitation: Matrix effects and poor sensitivity for light elements (C, H, N, O) make it semi-quantitative, failing to meet the rigorous ±0.3% accuracy required for pharmaceutical publication.
Comparative Data Summary
| Parameter | Method A (CHNO + Schöniger/IC) | Method B (Microcoulometry) | Method C (EDXRF) |
| Analyte Scope | C, H, N, O, and Cl | Cl only (Total/Organic) | Cl (Semi-quant for C, O) |
| Accuracy Margin | ± 0.1% to 0.3% | ± 0.1% | ± 1.0% to 2.0% |
| Sample Size Req. | 1-2 mg (CHNO), 10 mg (Cl) | 10 - 30 mg | > 50 mg |
| Throughput | Medium (Parallel workflows) | High (Automated) | Very High (No prep) |
| Primary Use Case | Exact stoichiometry / API purity | Trace halogen contamination | Rapid structural screening |
Experimental Protocol: The Self-Validating System (Method A)
To achieve the highest scientific integrity, the decoupled approach (Method A) is recommended. The following protocol is designed as a self-validating system, ensuring that matrix interferences are actively neutralized.
Step 1: System Calibration & Baseline Blanking
-
Action: Run empty tin capsules (for CHNO) and ashless filter paper (for Cl) to establish baseline blanks. Calibrate both systems using 4-chlorobenzoic acid.
-
Causality: 4-chlorobenzoic acid mimics the halogenated aromatic nature of 1-(4-Chloro-butoxy)-4-nitrobenzene. This validates that the halogen scrubbers in the CHNO analyzer are not saturated and that the IC column operates within its linear dynamic range.
Step 2: CHNO Analysis with Active Halogen Scrubbing
-
Action: Weigh 1.5 mg of the sample into a tin capsule. Combust at 1000°C in an analyzer where the combustion tube is heavily packed with silver vanadate ( AgVO3 ) and silver tungstate ( Ag2WO4 ).
-
Causality: The silver reagents act as a mandatory chemical trap. They react with the volatile chlorine gas at high temperatures to form non-volatile silver chloride ( AgCl ), trapping the halogen in the ash zone and protecting the downstream copper reduction catalyst from degradation.
Step 3: Schöniger Flask Combustion for Chlorine Extraction
-
Action: Weigh 10 mg of the sample onto ashless filter paper. Suspend it in a platinum basket inside a sealed, oxygen-purged Schöniger flask containing 10 mL of an alkaline absorption solution (0.1 M NaOH with 1% H2O2 ). Ignite remotely[5].
-
Causality: The closed-flask combustion completely mineralizes the organic matrix. The addition of H2O2 is a critical mechanistic choice: it acts as a reducing agent to ensure that any transient chlorine gas ( Cl2 ) is fully converted to the stable chloride ion ( Cl− ) for accurate downstream detection.
Step 4: Ion Chromatography (IC) Quantification
-
Action: Dilute the absorption solution and inject it into an IC system equipped with a conductivity detector and a chemical suppressor.
-
Causality: The chemical suppressor neutralizes the highly conductive alkaline eluent ( NaOH ) into water, drastically lowering background noise and allowing for highly sensitive, interference-free quantification of the Cl− peak.
Analytical Workflow Visualization
Workflow for the parallel elemental analysis (CHNO and Cl) of halogenated organic compounds.
References
-
McGillivray, R., & Woodger, S. C. (1966). "The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds." Analyst (RSC Publishing). Available at:[Link]
-
Analytik Jena. "Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480 with an AOX Analyzer." Available at: [Link]
-
Workman, J. (2023). "Halogenated Organic Compounds." Spectroscopy Online. Available at:[Link]
Sources
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- 2. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. analytik-jena.com [analytik-jena.com]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. Oxygen Flask Combustion Unit from Exeter Analytical | The Scientist [the-scientist.com]
Comparative study of catalysts for the synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
Introduction: The Significance of 1-(4-Chloro-butoxy)-4-nitrobenzene in Synthetic Chemistry
1-(4-Chloro-butoxy)-4-nitrobenzene is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure incorporates a reactive alkyl chloride and a nitroaromatic moiety, making it a versatile building block for introducing the 4-nitro-phenoxy butyl group into more complex molecular architectures. The synthesis of this compound is typically achieved through the Williamson ether synthesis, a robust and widely-used method for forming ether linkages.[1][2] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
This guide provides a comparative analysis of different catalytic approaches for the synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene from 4-nitrophenol and 1,4-dichlorobutane. We will delve into the mechanistic underpinnings of a conventional base-mediated approach and compare it with a more advanced phase-transfer catalyzed (PTC) method, highlighting the impact of catalysis on reaction efficiency, yield, and overall process viability.
The Underlying Chemistry: Williamson Ether Synthesis
The synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The first step involves the deprotonation of the weakly acidic 4-nitrophenol by a base to form the more nucleophilic 4-nitrophenoxide ion. This is a critical step as the phenoxide is a much more potent nucleophile than the neutral phenol. Subsequently, the 4-nitrophenoxide ion attacks the electrophilic carbon of 1,4-dichlorobutane, displacing one of the chloride ions and forming the desired ether linkage.
The choice of base, solvent, and reaction temperature are crucial parameters that significantly influence the reaction rate and the yield of the desired product.[3] Furthermore, when using a dihaloalkane like 1,4-dichlorobutane, there is a potential for a side reaction where a second molecule of 4-nitrophenol reacts at the other end of the butyl chain, leading to the formation of an undesired diether byproduct.
Comparative Analysis of Catalytic Systems
In this section, we will compare two primary approaches for the synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene: a conventional method using a simple inorganic base and a phase-transfer catalyzed method.
Method 1: Conventional Base-Mediated Synthesis
In a conventional setting, the Williamson ether synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene is carried out using an inorganic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. The base is responsible for deprotonating the 4-nitrophenol to generate the reactive phenoxide.
This approach, while straightforward, often requires forcing conditions such as high temperatures and long reaction times to achieve a reasonable yield. The solubility of the inorganic base in the organic solvent can be a limiting factor, leading to a heterogeneous reaction mixture and slower reaction rates.
Method 2: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants that are present in different, immiscible phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent).[4][5] A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the anionic nucleophile (in this case, the 4-nitrophenoxide ion) from the solid or aqueous phase into the organic phase where the alkylating agent is present.[6][7]
The lipophilic cation of the PTC pairs with the phenoxide anion, forming an ion pair that is soluble in the organic solvent. This "naked" and highly reactive phenoxide anion can then readily react with the 1,4-dichlorobutane. A key advantage of PTC is the high selectivity for mono-alkylation, which is particularly important when using a dihaloalkane to minimize the formation of the diether byproduct.[4]
Experimental Data and Performance Comparison
| Parameter | Method 1: Conventional (K₂CO₃/Acetone) | Method 2: Phase-Transfer Catalysis (TBAB/K₂CO₃) (Predicted) |
| Catalyst | None (Base-mediated) | Tetrabutylammonium Bromide (TBAB) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Anhydrous Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone | Toluene or Chlorobenzene |
| Temperature | Reflux (Acetone, ~56 °C) | 60-80 °C |
| Reaction Time | ~17 hours | 4-6 hours |
| Reported Yield | 94% (for 1-(3-Chloropropoxy)-4-nitrobenzene) | Expected to be >95% |
| Key Advantages | Simple reagents | Higher reaction rate, milder conditions, higher yield, high selectivity for mono-alkylation.[4] |
| Key Disadvantages | Long reaction time, requires reflux | Requires a catalyst, which adds to the cost. |
Mechanistic Insights
The enhanced performance of the phase-transfer catalyzed system can be attributed to its distinct reaction mechanism.
Figure 1: Comparative reaction mechanisms.
In the conventional method, the reaction is largely limited to the interface between the solid potassium carbonate and the acetone solution. In contrast, the phase-transfer catalyst actively transports the 4-nitrophenoxide anion into the bulk organic phase, creating a homogeneous reaction environment and significantly increasing the frequency of effective collisions between the nucleophile and the electrophile.
Experimental Protocols
Protocol 1: Conventional Synthesis of ω-Chloroalkoxy-nitroaromatic (Adapted for 1-(4-Chloro-butoxy)-4-nitrobenzene)
This protocol is adapted from the synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (0.05 mol), anhydrous potassium carbonate (0.15 mol), and acetone (350 ml).
-
Add 1,4-dichlorobutane (0.1 mol) to the mixture.
-
Heat the mixture to reflux and maintain for approximately 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Workflow for conventional synthesis.
Protocol 2: Phase-Transfer Catalyzed Synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene
This is a representative protocol based on general procedures for TBAB-catalyzed Williamson ether synthesis.[6][7]
-
To a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene.
-
Add 1,4-dichlorobutane (1.5 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the solid salts.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Figure 3: Workflow for PTC synthesis.
Conclusion and Future Outlook
The synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene via the Williamson ether synthesis is significantly enhanced by the application of phase-transfer catalysis. The use of a catalyst like tetrabutylammonium bromide offers several advantages over the conventional base-mediated approach, including faster reaction rates, higher yields, milder reaction conditions, and improved selectivity for the desired mono-alkylated product.[4] While the initial cost of the catalyst is a factor, the overall process improvements in terms of energy consumption, time, and downstream processing can make PTC a more economically and environmentally favorable option, particularly for industrial-scale production.
Future research in this area could focus on the development of even more active and recyclable phase-transfer catalysts, including polymer-supported or ionic liquid-based systems, to further improve the sustainability and cost-effectiveness of the synthesis of this important chemical intermediate.
References
-
Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21. [Link]
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- University of Notre Dame. (n.d.). 12. The Williamson Ether Synthesis.
- WordPress. (n.d.). Phase Transfer Catalysis.
- ResearchGate. (2025, August 7). Phase-Transfer Catalysis.
- eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
-
chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- ResearchGate. (2018, April 6). Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst.
- Iranian Journal of Chemical Engineering (IJChE). (2016, April 19). Synthesis of 1-(Isopentyloxy)-4-Nitrobenzene Under Ultrasound Assisted Liquid-Liquid Phase-Transfer Catalysis.
- Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation.
- Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
- R Discovery. (2002, March 1). 1-Alkyl-4-dialkylaminopyridinium Halides as Phase-Transfer Catalysts in Dichlorocarbene Reactions.
-
PrepChem.com. (n.d.). Synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
